Technical Documentation Center

Trimethyl[(trimethylsilyl)methoxy]silane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Trimethyl[(trimethylsilyl)methoxy]silane
  • CAS: 18297-68-2

Core Science & Biosynthesis

Foundational

Chemical Structure Analysis of Trimethyl[(trimethylsilyl)methoxy]silane: A Comprehensive Technical Guide

Executive Summary In the realm of organosilicon chemistry, bis-silylated compounds present unique analytical challenges and synthetic opportunities. Trimethyl[(trimethylsilyl)methoxy]silane (CAS: 18297-68-2)—also known a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organosilicon chemistry, bis-silylated compounds present unique analytical challenges and synthetic opportunities. Trimethyl[(trimethylsilyl)methoxy]silane (CAS: 18297-68-2)—also known as (trimethylsilyl)methyl trimethylsilyl ether—is a specialized silyl ether characterized by a methylene bridge connecting a silane center to a siloxy group[1]. With a molecular formula of C₇H₂₀OSi₂ and a molecular weight of 176.40 g/mol , this compound exhibits high lipophilicity (LogKow = 4.07), a boiling point of 118–124 °C, and extreme hydrophobicity (water solubility ~1.33e-3 mg/L)[1].

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a robust, self-validating analytical framework for the structural elucidation of this compound.

Structure Si1 Si O O Si1->O Si-O Me1 CH3 Si1->Me1 Me2 CH3 Si1->Me2 Me3 CH3 Si1->Me3 C_bridge CH2 O->C_bridge O-C Si2 Si C_bridge->Si2 C-Si Me4 CH3 Si2->Me4 Me5 CH3 Si2->Me5 Me6 CH3 Si2->Me6

Molecular connectivity of Trimethyl[(trimethylsilyl)methoxy]silane (C7H20OSi2).

Mechanistic Pathways & Synthesis

Understanding the origin of a molecule is the first step in predicting its analytical behavior. Trimethyl[(trimethylsilyl)methoxy]silane can be generated via two primary pathways:

  • Atmospheric Radical Kinetics (Pathway A): As documented in EPA kinetic studies of simulated polluted atmospheres, the photolysis of formaldehyde in the presence of trimethylsilane generates radical intermediates. The recombination of a trimethylsilyl radical (

    
    ) with a 
    
    
    
    radical directly yields
    
    
    [2].
  • Directed Nucleophilic Silylation (Pathway B): In a controlled laboratory setting, the compound is synthesized via the nucleophilic attack of (trimethylsilyl)methanol on trimethylsilyl chloride (TMSCl). A non-nucleophilic base, such as triethylamine (TEA), is employed to scavenge the generated HCl, driving the reaction to completion.

Synthesis cluster_0 Pathway A: Atmospheric Radical Reaction cluster_1 Pathway B: Nucleophilic Silylation R1 Me3SiH + CH2O (Trimethylsilane + Formaldehyde) R2 Me3Si• + Me3SiOCH2• (Radical Intermediates) R1->R2 hν / H-abstraction Product Trimethyl[(trimethylsilyl)methoxy]silane (Me3Si-O-CH2-SiMe3) R2->Product Radical Recombination S1 Me3SiCH2OH + Me3SiCl ((Trimethylsilyl)methanol + TMS Chloride) S2 Intermediate Complex (with Triethylamine base) S1->S2 Nucleophilic attack by -OH S2->Product - HCl (TEA·HCl salt)

Synthetic routes to Trimethyl[(trimethylsilyl)methoxy]silane via radical and nucleophilic pathways.

Advanced Analytical Characterization

To establish a self-validating system, we must employ orthogonal analytical techniques. No single method is sufficient to confirm the bis-silylated structure due to the high degree of symmetry and the chemical similarity of the two TMS groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: A critical pitfall in organosilicon NMR is the routine use of tetramethylsilane (TMS) as an internal standard. Because Trimethyl[(trimethylsilyl)methoxy]silane contains 18 protons resonating near 0.0 ppm, an internal TMS standard will obscure the analyte's signals. Causality: To prevent signal overlap and ensure accurate integration, calibration must rely strictly on the residual solvent peak (e.g.,


 at 7.26 ppm). Furthermore, ²⁹Si NMR is mandatory to differentiate the silicon atom attached to the highly electronegative oxygen from the silicon attached to the carbon bridge.
NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Structural Environment
¹H 0.05Singlet9H

attached to Carbon
¹H 0.12Singlet9H

attached to Oxygen
¹H 3.35Singlet2H

methylene bridge
¹³C -1.5Singlet-

attached to Carbon
¹³C 0.5Singlet-

attached to Oxygen
¹³C 55.0Singlet-

methylene bridge
²⁹Si 3.0Singlet-Silicon attached to Carbon
²⁹Si 18.5Singlet-Silicon attached to Oxygen (Deshielded)
Mass Spectrometry (GC-MS, Electron Ionization)

Expert Insight: Silyl ethers are notorious for exhibiting an absent or extremely weak molecular ion (


) peak under standard 70 eV Electron Ionization (EI). Causality:  The Si-O and Si-C bonds fragment rapidly to form highly stable silicon-centered cations. Structural validation must therefore rely on characteristic fragmentation losses rather than the parent mass.
m/z RatioRelative AbundanceFragment IdentityMechanistic Origin
176 < 1%

Molecular Ion (C₇H₂₀OSi₂)
161 15%

Loss of a methyl radical from a TMS group
103 45%

Cleavage of the C-Si bond at the methylene bridge
73 100% (Base Peak)

Highly stable trimethylsilyl cation
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid, non-destructive confirmation of the functional groups, specifically the distinct Si-O-C linkage.

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Significance
2950, 2890 C-H StretchingMediumConfirms presence of methyl and methylene groups
1250 Si-CH₃ Symmetric DeformationStrong, SharpHallmark peak for trimethylsilyl groups
1080 Si-O-C Asymmetric StretchStrong, BroadConfirms the silyl ether linkage
840 Si-C RockingStrongConfirms the direct silicon-carbon bonds

Experimental Protocols & Workflows

To guarantee reproducible and self-validating results, adhere to the following step-by-step methodologies.

Protocol 1: Anhydrous Sample Preparation Rationale: Silyl ethers are highly susceptible to hydrolysis in the presence of trace moisture or acidic/basic impurities, which will degrade the sample into silanols.

  • Bake all glass NMR tubes and sample vials at 120 °C for a minimum of 4 hours.

  • Cool glassware in a desiccator under an argon atmosphere.

  • Dissolve 15-20 mg of Trimethyl[(trimethylsilyl)methoxy]silane in 0.6 mL of anhydrous

    
     (stored over activated 4Å molecular sieves).
    
  • Self-Validation Step: Run a quick ¹H NMR scan. The presence of a broad peak near 1.5-2.0 ppm indicates silanol formation (hydrolysis). If detected, discard and prepare a fresh sample.

Protocol 2: NMR Acquisition Parameters

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Do NOT add TMS. Lock and shim the instrument using the deuterium signal of

    
    .
    
  • Acquire ¹H NMR (16 scans, 10s relaxation delay to ensure accurate integration of the 9H singlets).

  • Acquire ¹³C NMR (256 scans, complete proton decoupling).

  • Acquire ²⁹Si NMR using an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) sequence to enhance the low natural abundance signal of silicon, utilizing the coupling between the silicon atoms and the adjacent methyl protons.

Protocol 3: GC-MS Analysis Rationale: A non-polar stationary phase minimizes column bleed and prevents on-column degradation of the silyl ether.

  • Dilute the sample to 100 ppm in anhydrous hexane.

  • Inject 1 µL into a GC equipped with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS or HP-5MS).

  • Set the injector temperature to 250 °C and use a split ratio of 1:50.

  • Program the oven: 50 °C hold for 2 mins, ramp at 15 °C/min to 280 °C.

  • Analyze the mass spectra utilizing a 70 eV EI source, scanning from m/z 40 to 300.

AnalyticalWorkflow Sample Sample Prep (Anhydrous CDCl3) NMR NMR Spectroscopy (1H, 13C, 29Si) Sample->NMR FTIR FTIR Spectroscopy (ATR Mode) Sample->FTIR GCMS GC-MS Analysis (EI Ionization) Sample->GCMS Data Data Integration & Structure Elucidation NMR->Data FTIR->Data GCMS->Data

Multi-modal analytical workflow for the structural elucidation of organosilanes.

References

  • Title : Trimethyl[(trimethylsilyl)methoxy]silane Properties - EPA Source : epa.gov URL :[Link][1]

  • Title : Kinetic Studies of Simulated Polluted Atmospheres Source : epa nepis URL :[Link][2]

Sources

Exploratory

Thermodynamic Stability and Synthetic Utility of Trimethyl[(trimethylsilyl)methoxy]silane in Organic Synthesis

Executive Summary As organic synthesis increasingly relies on organosilicon chemistry for precise, orthogonal transformations, understanding the thermodynamic boundaries of silyl reagents is paramount. Trimethyl[(trimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As organic synthesis increasingly relies on organosilicon chemistry for precise, orthogonal transformations, understanding the thermodynamic boundaries of silyl reagents is paramount. Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2), a bifunctional organosilane, exemplifies this principle. By housing both a siloxane-type Si–O linkage and a highly polarizable Si–C(sp³) bond within a single molecular framework, it serves as a robust resting state for the hydroxymethyl anion equivalent. This technical guide deconstructs the thermodynamic stability of Trimethyl[(trimethylsilyl)methoxy]silane, exploring how the energetic dichotomy between its bonds dictates its reactivity, kinetic lability, and utility in complex synthetic workflows.

Physicochemical & Thermodynamic Profile

Trimethyl[(trimethylsilyl)methoxy]silane, structurally denoted as (CH₃)₃Si–CH₂–O–Si(CH₃)₃, is a clear, volatile liquid under standard conditions[1]. Its stability is fundamentally rooted in the thermodynamic strength of the silicon-heteroatom bonds.

Thermodynamic Baseline

The molecule's reactivity profile is governed by the bond dissociation energies (BDEs) of its constituent linkages. The Si–O bond is exceptionally strong (approx. 110–119 kcal/mol) due to the partial double-bond character arising from the donation of oxygen lone pairs into the silicon σ* orbitals[2]. Conversely, the Si–C bond is significantly weaker (approx. 76–78 kcal/mol)[3]. Despite this disparity, the molecule is thermodynamically stable under neutral and basic conditions because homolytic or heterolytic cleavage of either bond requires a high activation energy in the absence of a suitable catalyst or nucleophile.

Table 1: Key Thermodynamic Bond Dissociation Energies (BDE)

Bond TypeAverage BDE (kcal/mol)Relevance to (CH₃)₃Si–CH₂–O–Si(CH₃)₃
Si–O 110 – 119Provides high thermodynamic stability to the silyl ether linkage[2].
Si–C 76 – 78Represents the weakest link for potential carbon-centered reactivity[3].
C–O ~ 85Stable backbone linkage; rarely cleaved in standard organosilicon workflows.
Si–F 135 – 141The ultimate thermodynamic sink driving fluoride-mediated desilylation[4].

Table 2: Physicochemical Properties (CAS 18297-68-2)

PropertyValue
Molecular Formula C₇H₂₀OSi₂
Molecular Weight 176.41 g/mol
Boiling Point 118 – 124 °C[1]
Density 0.794 g/cm³[1]
Flash Point 24.8 °C[1]

Mechanistic Paradigms: The Si–O vs. Si–C Dichotomy

As an application scientist, one must look beyond the static structure and evaluate the molecule as a dynamic system. The dual nature of Trimethyl[(trimethylsilyl)methoxy]silane presents a classic case of kinetic vs. thermodynamic control.

The Brook Rearrangement Context

In organosilicon chemistry, the [1,2]-Brook rearrangement—the migration of a silyl group from carbon to oxygen—is driven by the formation of the stronger Si–O bond at the expense of a Si–C bond. Trimethyl[(trimethylsilyl)methoxy]silane represents the thermodynamically stable "post-Brook" state. If one were to theoretically generate the isomeric carbanion [CH(O⁻)(SiMe₃)₂], it would rapidly and irreversibly rearrange to the corresponding α-silyl alkoxide framework seen in our target molecule.

Kinetic Lability via Hard Nucleophiles

While thermodynamically stable, the Si–O bond is kinetically labile when exposed to hard nucleophiles, most notably the fluoride ion (F⁻). According to Hard-Soft Acid-Base (HSAB) theory, the hard F⁻ ion has a profound affinity for the hard Si(IV) center. The formation of the Si–F bond (BDE ~135-141 kcal/mol) provides an overwhelming thermodynamic driving force (ΔG << 0) that easily overcomes the Si–O bond strength[4]. This selective cleavage leaves the Si–C bond intact, generating fluorotrimethylsilane and the reactive α-silyl alkoxide intermediate.

G Start Trimethyl[(trimethylsilyl)methoxy]silane (Stable Resting State) Path1 F- Attack on Si(O) Kinetic Activation Start->Path1 TBAF / CsF Path2 Si-C Cleavage (High Energy Barrier) Start->Path2 Hard Electrophiles Product1 Fluorotrimethylsilane + [TMS-CH2-O]- (Thermodynamic Sink: Si-F 135 kcal/mol) Path1->Product1 ΔG << 0 Product2 Desilyl Carbon Species (Endothermic: Si-C 78 kcal/mol) Path2->Product2 ΔG > 0

Thermodynamic pathways of Trimethyl[(trimethylsilyl)methoxy]silane cleavage.

Synthetic Applications & Causality

In the realm of drug development and complex target synthesis, Trimethyl[(trimethylsilyl)methoxy]silane is deployed strategically to overcome the limitations of traditional reagents.

1. Hydroxymethylation Equivalent: The compound acts as a masked hydroxymethyl anion. By treating the silane with a fluoride source in the presence of an electrophile (such as an aldehyde or ketone), the transiently generated α-silyl alkoxide can attack the carbonyl carbon. The causality here is elegant: the thermodynamic penalty of breaking the Si–O bond is paid by the formation of the Si–F bond, releasing a nucleophile exactly when and where it is needed, avoiding the need for highly basic, cryogenic organolithium conditions[5].

2. Peterson Olefination Precursor: Once the oxygen is desilylated to reveal trimethylsilylmethanol (or its alkoxide), the resulting species can participate in Peterson olefinations. The α-silyl carbanion, generated via subsequent deprotonation, reacts with carbonyls to form alkenes. The initial TMS ether serves as a robust protecting group that withstands Grignard reagents, Wittig conditions, and transition-metal cross-couplings (e.g., Suzuki or Stille reactions)[6], only to be unmasked under orthogonal fluoride conditions.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for utilizing Trimethyl[(trimethylsilyl)methoxy]silane.

Protocol 1: Synthesis of Trimethyl[(trimethylsilyl)methoxy]silane
  • Objective: To synthesize the title compound from trimethylsilylmethanol.

  • Causality: Trimethylsilyl chloride (TMSCl) acts as the electrophile. Triethylamine (Et₃N) is used as an acid scavenger to drive the equilibrium forward by precipitating triethylammonium chloride, preventing acid-catalyzed reversion.

  • Setup: In a flame-dried 50 mL round-bottom flask under nitrogen, dissolve trimethylsilylmethanol (10.0 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (15.0 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.5 mmol).

  • Silylation: Cool the mixture to 0 °C using an ice bath. Add TMSCl (12.0 mmol) dropwise via syringe. Observation: Immediate formation of a white precipitate (Et₃N·HCl) indicates the reaction is proceeding.

  • Completion: Remove the ice bath and stir at room temperature for 4 hours.

  • Isolation: Filter the suspension through a pad of Celite to remove the ammonium salt. Concentrate the filtrate carefully (due to the volatility of the product) and purify via fractional distillation (bp ~118-124 °C) to yield the pure silane[1].

Protocol 2: Fluoride-Mediated Desilylation and Electrophilic Trapping
  • Objective: To utilize the silane as a nucleophilic hydroxymethyl equivalent via in situ desilylation.

  • Causality: Tetrabutylammonium fluoride (TBAF) provides the soluble fluoride source necessary to breach the kinetic barrier of the Si–O bond, while the low temperature prevents premature decomposition of the resulting alkoxide.

  • Preparation: Flame-dry a Schlenk flask under argon. Add Trimethyl[(trimethylsilyl)methoxy]silane (1.0 mmol) and the target electrophile (e.g., benzaldehyde, 1.1 mmol) to 5.0 mL of anhydrous Tetrahydrofuran (THF).

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

  • Activation: Slowly add TBAF (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise over 5 minutes.

  • Propagation: Maintain the reaction at -78 °C for 30 minutes, then allow it to slowly warm to room temperature over 2 hours.

  • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL) to protonate the resulting product. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Workflow Step1 Step 1: Substrate Prep Dissolve in THF Cool to -78 °C Step2 Step 2: Fluoride Addition Add TBAF (1.1 eq) Stir 30 mins Step1->Step2 Step3 Step 3: Electrophile Trapping Add Aldehyde/Ketone Warm to RT Step2->Step3 Step4 Step 4: Workup Quench with NH4Cl Extract with EtOAc Step3->Step4

Standard workflow for fluoride-mediated desilylation and electrophilic trapping.

References

  • [1] Trimethyl[(trimethylsilyl)methoxy]silane Properties - EPA. Environmental Protection Agency. URL:

  • [5] Activation of ~-sp 3 centres toward electrophilic substitution in alcohols and amines. Indian Academy of Sciences. URL:

  • [6] TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS. Chemie Brunschwig. URL:

  • [3] Molecular Dynamics Simulation of Silicone Oil: Degradation upon Oscillatory Testing. PubMed Central (PMC). URL:

  • [2] BOND DISSOCIATION ENERGIES IN ORGANOSILICON COMPOUNDS - By Robin Walsh. Gelest, Inc. URL:

  • [4] Hypervalent Silicon: Bonding, Properties and Synthetic Utility. Macmillan Group, Princeton University. URL:

Sources

Foundational

The Strategic Utility of Trimethyl[(trimethylsilyl)methoxy]silane in Materials Science and Drug Development: A Comprehensive Technical Guide

Executive Summary Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2), commonly referred to as a bis-TMS ether derivative, is a highly specialized organosilicon compound. Featuring an electron-rich ether linkage st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2), commonly referred to as a bis-TMS ether derivative, is a highly specialized organosilicon compound. Featuring an electron-rich ether linkage sterically shielded by two bulky trimethylsilyl (TMS) groups, this molecule serves as a critical building block across multiple high-tech disciplines. This whitepaper provides an in-depth mechanistic analysis of its applications, ranging from its role as an external electron donor in Ziegler-Natta polyolefin catalysis to its cutting-edge use in generating genetically encoded 1D


H-NMR probes for membrane protein drug development.

Structural and Physicochemical Profiling

The unique utility of Trimethyl[(trimethylsilyl)methoxy]silane stems directly from its molecular architecture. The central C-O-C linkage acts as a tunable Lewis base, capable of coordinating with transition metals. However, the extreme steric bulk provided by the flanking TMS groups prevents irreversible binding, allowing for dynamic coordination states. Furthermore, the silicon atoms provide electronic stabilization to adjacent reactive intermediates via the


-silicon effect.
Quantitative Data Synthesis

The compound's volatility and lipophilicity make it highly suitable for gas-phase catalysis and non-polar synthetic environments.

Table 1: Physicochemical Properties of Trimethyl[(trimethylsilyl)methoxy]silane

PropertyValueUnit
CAS Number 18297-68-2N/A
Molecular Formula C

H

OSi

N/A
Boiling Point 118 - 124°C
Density 0.794g/cm³
Flash Point 24.8°C
LogKow (Octanol-Water) 4.07N/A
Vapor Pressure 26.9 - 27.3mmHg

Data synthesized from the EPA CompTox Chemicals Dashboard[1].

Advanced Polymer Synthesis: Ziegler-Natta Catalysis

In the industrial production of polyolefins (e.g., polyethylene, polypropylene), controlling the stereospecificity and molecular weight distribution is paramount. Ziegler-Natta catalysts, typically comprising TiCl


 supported on MgCl

, require electron donors to modulate the active titanium sites.

Mechanistic Causality: Simple ethers (like diethyl ether) coordinate too strongly to the Lewis acidic Ti center, permanently poisoning the catalyst and halting polymerization. Trimethyl[(trimethylsilyl)methoxy]silane and its structural analogs act as external electron donors[2]. The ether oxygen coordinates to the Ti vacancies, but the massive steric shielding of the TMS groups forces the coordination to be dynamic. This creates a sterically hindered chiral pocket that dictates the insertion stereochemistry of incoming olefin monomers, resulting in polymers with highly controlled tacticity and narrower molecular weight distributions without sacrificing catalytic yield[2].

ZN_Catalysis Ti_Center Active Ti Center (Ziegler-Natta Catalyst) Coordination O-Ti Coordination (Lewis Acid-Base) Ti_Center->Coordination TMS_Ether TMS-Methoxy-TMS (External Electron Donor) TMS_Ether->Coordination Steric Steric Shielding by TMS Groups Coordination->Steric Result Stereospecific Polymerization Steric->Result

Fig 1. Mechanistic workflow of TMS-ether acting as an external electron donor in Z-N catalysis.

Photochemical Materials: Electron-Transfer Sensitized Cleavage

Silyl ethers are highly valuable in the development of photolithography photoresists and photo-responsive materials. Substituted (trimethylsilyl)methyl ethers undergo highly efficient electron-transfer-sensitized photolysis.

Mechanistic Causality: Upon UV irradiation in the presence of an electron acceptor (such as 9,10-dicyanoanthracene), the ether donates an electron to form a radical cation. The


-silicon effect—arising from hyperconjugation between the C-Si 

-bond and the developing p-orbital—drastically lowers the activation energy for fragmentation. This leads to rapid, selective C-O bond cleavage. This predictable degradation pathway is heavily exploited in the design of photolabile protecting groups and photoacid generators for advanced microelectronics.

Photochem TMS_Ether TMS-Methyl Ether Derivative Excitation hv (Photon Absorption) Electron Acceptor TMS_Ether->Excitation Radical_Cation Ether Radical Cation Intermediate Excitation->Radical_Cation Beta_Si Beta-Silicon Effect Stabilization Radical_Cation->Beta_Si Cleavage C-O Bond Cleavage (Product Formation) Beta_Si->Cleavage

Fig 2. Photochemical electron-transfer pathway and beta-silicon stabilized cleavage.

Structural Biology & Drug Development: 1D H-NMR Probes

Mapping the conformational dynamics of large membrane protein complexes (e.g., GPCRs) is a major bottleneck in drug discovery. Traditional 2D NMR is often obscured by thousands of overlapping signals, rendering structural elucidation nearly impossible without exhaustive isotopic labeling.

Mechanistic Causality: By synthesizing unnatural amino acids containing the TMS-methoxy motif (e.g., TMSiPhe or TMS-ether derivatives) and genetically incorporating them into proteins, researchers create a highly specific 1D


H-NMR probe[3]. The 9 equivalent protons of the trimethylsilyl group are highly shielded by the electropositive silicon atom, shifting their resonance to ~0 ppm. Because all natural amino acid side chains resonate above 0.5 ppm, the TMS probe appears in a completely "silent region" of the spectrum. This allows drug developers to track ligand-induced conformational changes in real-time by monitoring a single, isolated peak[3].

Table 2: Comparative Advantages of NMR Probes in Structural Biology

Probe TypeChemical Shift RangeSignal IntensityBackground Interference
Natural Methyls (Val/Leu)0.5 to 1.5 ppmLow (3H per methyl)Extreme (Overlapping signals)
tert-Butyl (t-Butyl)~1.3 ppmHigh (9H singlet)High (Overlaps with natural methyls)
Trimethylsilyl (TMS)~0.0 to 0.26 ppmHigh (9H singlet)None (Resonates in the "silent region")

Data synthesized from structural biology studies on large membrane proteins[3].

NMR_Workflow Synthesis Synthesis of TMS-amino acid Incorporation Genetic Incorporation (mutant tRNA/RS) Synthesis->Incorporation Expression Expression in Membrane Protein Incorporation->Expression NMR 1D 1H-NMR Analysis (Signal at ~0 ppm) Expression->NMR Conformation Conformational Dynamics Mapping NMR->Conformation

Fig 3. Workflow for incorporating TMS-based unnatural amino acids as 1D 1H-NMR probes.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding verification steps directly into the methodology.

Protocol A: Gas-Phase Polymerization using TMS-Ether as External Donor
  • Preparation of Catalyst Bed: In an anhydrous, oxygen-free glovebox (<1 ppm O

    
    /H
    
    
    
    O), load a fluidized bed reactor with a standard Ziegler-Natta pre-catalyst (TiCl
    
    
    supported on MgCl
    
    
    ).
  • Co-Catalyst & Donor Injection: Inject triethylaluminum (TEAL) as the co-catalyst. Simultaneously, introduce Trimethyl[(trimethylsilyl)methoxy]silane as the external electron donor at a precise molar ratio (e.g., Al/Donor = 10:1).

  • Olefin Introduction: Feed ethylene gas into the reactor at 70°C and 300 psi. Maintain constant pressure for 1 hour.

  • Self-Validation Step: Extract a polymer sample and measure the Melt Flow Index (MFI) and perform

    
    C-NMR. An isotacticity index >95% and a narrowed MFI range mathematically validates the optimal coordination and steric shielding of the TMS-ether donor[2].
    
Protocol B: Genetic Incorporation of TMS-Probes for Membrane Protein NMR
  • Mutagenesis & Vector Prep: Engineer an amber stop codon (TAG) at the target allosteric site of the membrane protein gene (e.g.,

    
    -arrestin-1) within an expression plasmid.
    
  • Expression System Setup: Co-transform the host cells with the target plasmid and a vector encoding an evolved orthogonal tRNA/aminoacyl-tRNA synthetase pair engineered specifically to recognize TMS-functionalized amino acids.

  • Protein Expression: Grow the host cells in minimal media supplemented with 1 mM of the synthesized TMS-probe. The orthogonal synthetase selectively charges the mutant tRNA, incorporating it exclusively at the TAG codon.

  • Purification & Self-Validation: Purify the membrane protein using affinity chromatography. Run a 1D

    
    H-NMR spectrum at 25°C. The appearance of a distinct, sharp 9-proton singlet at ~0.26 ppm validates both the successful site-specific incorporation of the probe and the structural integrity of the folded protein[3].
    

References

  • Trimethyl[(trimethylsilyl)
  • US6534613B2 - Process for producing polyethylene Source: Google Patents URL
  • A Genetically Encoded Trimethylsilyl 1D 1H-NMR Probe for Conformation Change in Large Membrane Protein Complexes Source: bioRxiv URL
  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals Source: ACS Publications URL
  • Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl Source: ACS Omega URL

Sources

Exploratory

The (Trimethylsilyl)methoxy Group in Organosilicon Chemistry: A Mechanistic and Synthetic Guide

Abstract The (trimethylsilyl)methoxy group and its derivatives, such as the (trimethylsilyl)ethoxymethyl (SEM) group, are versatile functional moieties in modern organosilicon chemistry. Their unique electronic and steri...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (trimethylsilyl)methoxy group and its derivatives, such as the (trimethylsilyl)ethoxymethyl (SEM) group, are versatile functional moieties in modern organosilicon chemistry. Their unique electronic and steric properties are leveraged in a variety of synthetic transformations, from serving as robust protecting groups to participating in key bond-forming reactions and intricate molecular rearrangements. This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms involving the (trimethylsilyl)methoxy group, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of seminal reactions, including the Peterson Olefination and the Brook Rearrangement, explore the strategic application of the (trimethylsilyl)ethoxymethyl (SEM) group in alcohol protection, and provide detailed experimental protocols and characterization data.

Introduction: The Unique Role of the (Trimethylsilyl)methoxy Group

The synergy between the trimethylsilyl (TMS) and methoxy functionalities within a single group imparts a distinct reactivity profile. The silicon atom, with its accessible d-orbitals, can stabilize adjacent carbanions and is highly oxophilic, forming strong silicon-oxygen bonds. This inherent property is the driving force behind many of the reactions discussed in this guide. The methoxy group, on the other hand, can influence the electronic nature of the silicon center and participate in chelation with Lewis acids, modulating reactivity.

This guide will explore the fundamental principles governing the behavior of the (trimethylsilyl)methoxy group and its derivatives, providing a framework for its rational application in complex organic synthesis.

The (Trimethylsilyl)ethoxymethyl (SEM) Group: A Robust Protecting Strategy for Alcohols

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a widely employed protecting group for alcohols, offering enhanced stability compared to simpler silyl ethers like trimethylsilyl (TMS) ethers.[1][2] It is stable under a variety of conditions including basic, reductive, and organometallic environments, making it a valuable tool in multistep synthesis.[1]

Mechanism of SEM Protection

The protection of an alcohol as a SEM ether typically proceeds via an SN2-type reaction between an alkoxide and 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl). The reaction can be carried out under basic conditions to deprotonate the alcohol. The choice of base depends on the substrate's sensitivity.

  • Strong Bases: For simple or less sensitive alcohols, a strong base like sodium hydride (NaH) is used to generate the alkoxide first, followed by the addition of SEM-Cl.[1]

  • Weaker Bases: For more sensitive substrates, a weaker, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can be used. In this case, the base serves to neutralize the HCl generated during the reaction.[1]

The adjacent oxygen atom in SEM-Cl activates it as an alkylating agent.[1]

Diagram 1: General Mechanism of SEM Protection of an Alcohol

SEM_Protection cluster_reactants Reactants cluster_products Products ROH R-OH RO_minus R-O⁻ ROH->RO_minus Deprotonation Base Base HCl H-Base⁺ Cl⁻ Base->HCl SEMCl SEM-Cl ROSEM R-O-SEM SEMCl->ROSEM RO_minus->ROSEM SN2 Attack

Caption: General workflow for the protection of an alcohol using SEM-Cl and a base.

Experimental Protocol: SEM Protection of a Primary Alcohol

The following is a representative protocol for the protection of a primary alcohol using sodium hydride and SEM-Cl.[1]

Materials:

  • Primary alcohol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Argon or Nitrogen source

Procedure:

  • To a dry, argon-purged round-bottom flask, add anhydrous DMF and cool to 0 °C.

  • Carefully add the required amount of NaH to the cooled DMF.

  • In a separate flask, dissolve the alcohol in anhydrous DMF.

  • Add the alcohol solution dropwise to the NaH/DMF suspension at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours to ensure complete formation of the alkoxide.

  • Add SEM-Cl dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 10-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanisms of SEM Deprotection

The removal of the SEM group can be achieved under various conditions, offering flexibility in synthetic planning. The two primary methods involve fluoride-mediated cleavage and acidic hydrolysis.

The high affinity of silicon for fluoride provides a powerful and often orthogonal method for SEM deprotection.[1] The reaction is initiated by the attack of a fluoride source, such as tetrabutylammonium fluoride (TBAF), on the silicon atom, forming a pentacoordinate siliconate intermediate. This unstable intermediate then undergoes a β-elimination, releasing the free alcohol, trimethylsilyl fluoride (TMSF), ethylene, and formaldehyde.[1]

Diagram 2: Fluoride-Mediated Deprotection of a SEM Ether

SEM_Deprotection_F cluster_reactants Reactants cluster_products Products ROSEM R-O-SEM Pentacoordinate_Si [R-O-CH₂-O-CH₂-CH₂-Si(Me)₃F]⁻ ROSEM->Pentacoordinate_Si Fluoride Attack F_minus F⁻ F_minus->Pentacoordinate_Si ROH R-OH Pentacoordinate_Si->ROH β-Elimination TMSF TMS-F Pentacoordinate_Si->TMSF Ethylene H₂C=CH₂ Pentacoordinate_Si->Ethylene Formaldehyde H₂C=O Pentacoordinate_Si->Formaldehyde

Caption: Mechanism of SEM deprotection initiated by a fluoride source.

SEM ethers can also be cleaved under acidic conditions, although this method is generally less preferred than fluoride-mediated deprotection due to the potential for side reactions with acid-labile functional groups.[1] The reaction can proceed through several pathways, with the most likely being the direct protonation of the ether oxygen attached to the protected alcohol, followed by elimination.[1] Lewis acids, such as magnesium bromide, have also been shown to be effective for the mild and selective deprotection of SEM ethers.[3][4]

Comparative Data for SEM Deprotection

The choice of deprotection method is critical and depends on the other functional groups present in the molecule. The following table summarizes various conditions for the deprotection of SEM ethers.

Reagent(s)SolventTemperatureTypical Reaction TimeYield (%)Reference
TBAF, TMEDADMF45 °C20 hHigh[1]
MgBr₂Et₂O/MeNO₂Room Temp.4 h>90[4]
ZnBr₂Et₂O/MeNO₂Room Temp.4 hHigh[4]
TFACH₂Cl₂Room Temp.VariesHigh[1]
PPTSEtOHRefluxVariesHigh[1]

The Peterson Olefination: A Silicon-Based Alkene Synthesis

The Peterson olefination is a powerful method for the synthesis of alkenes from α-silyl carbanions and carbonyl compounds.[5][6] A key feature of this reaction is the formation of a β-hydroxysilane intermediate, which can often be isolated. The subsequent elimination of this intermediate can be controlled to produce either the cis or trans alkene, providing a significant advantage over the Wittig reaction.[6]

Mechanism of the Peterson Olefination

The reaction proceeds in two main stages:

  • Nucleophilic Addition: An α-silyl carbanion, typically generated by deprotonation of a (trimethylsilyl)methyl derivative with a strong base like n-butyllithium, adds to a ketone or aldehyde to form a diastereomeric mixture of β-hydroxysilanes.[5]

  • Elimination: The β-hydroxysilane is then subjected to either acidic or basic conditions to induce elimination of a silanolate, forming the alkene.

The stereochemical outcome of the elimination is dependent on the conditions employed:

  • Basic Elimination: Under basic conditions, the elimination proceeds via a syn-elimination pathway, often through a pentacoordinate silicon transition state.[5]

  • Acidic Elimination: In the presence of acid, the elimination occurs through an anti-elimination pathway.[5]

Diagram 3: Stereochemical Control in the Peterson Olefination

Peterson_Olefination Carbonyl R¹R²C=O BetaHydroxysilane β-Hydroxysilane Intermediate Carbonyl->BetaHydroxysilane SilylCarbanion ⁻CH(SiMe₃)R³ SilylCarbanion->BetaHydroxysilane CisAlkene cis-Alkene BetaHydroxysilane->CisAlkene syn-elimination TransAlkene trans-Alkene BetaHydroxysilane->TransAlkene anti-elimination Acid Acidic Conditions Acid->TransAlkene Base Basic Conditions Base->CisAlkene

Caption: The β-hydroxysilane intermediate in the Peterson olefination can lead to either cis or trans alkenes depending on the elimination conditions.

The Brook Rearrangement: Intramolecular Silyl Migration

The Brook rearrangement is a base-catalyzed intramolecular migration of a silyl group from a carbon atom to an oxygen atom of a hydroxyl group.[7] This [1,n]-migration is driven by the formation of a thermodynamically stable silicon-oxygen bond.[8] The most common is the[1][3]-Brook rearrangement.

Mechanism of the Brook Rearrangement

The rearrangement is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the alkoxide on the adjacent silicon atom, proceeding through a pentacoordinate silicon transition state.[8] Cleavage of the silicon-carbon bond results in the formation of a carbanion and a silyl ether. The position of the equilibrium is influenced by the stability of the resulting carbanion, the solvent, and the counterion.[2] Polar aprotic solvents like THF tend to favor the formation of the silyl ether.[2]

Diagram 4: The[1][3]-Brook Rearrangement

Brook_Rearrangement SilylCarbinol R¹R²C(OH)SiR³₃ Alkoxide R¹R²C(O⁻)SiR³₃ SilylCarbinol->Alkoxide Deprotonation Base Base Base->Alkoxide Pentacoordinate_Si Pentacoordinate Si Intermediate Alkoxide->Pentacoordinate_Si Intramolecular Attack Carbanion ⁻CR¹R²(OSiR³₃) Pentacoordinate_Si->Carbanion Si-C Cleavage SilylEther HCR¹R²(OSiR³₃) Carbanion->SilylEther Protonation

Caption: Mechanism of the base-catalyzed[1][3]-Brook rearrangement.

The reverse reaction, known as the retro-Brook rearrangement , involves the migration of a silyl group from an oxygen atom to a carbon atom and is also a synthetically useful transformation.[7]

Identification and Characterization

The characterization of compounds containing the (trimethylsilyl)methoxy group relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The trimethylsilyl group gives a characteristic sharp singlet at approximately 0 ppm. The protons of the methoxy group typically appear as a singlet around 3.3-3.5 ppm. The methylene protons adjacent to the oxygen in a (trimethylsilyl)methoxy group will have a chemical shift in the range of 3.5-4.5 ppm.

  • ¹³C NMR: The carbon atoms of the trimethylsilyl group resonate near 0 ppm. The methoxy carbon appears around 55-60 ppm. The carbon of the methylene group attached to the oxygen will be found in the range of 60-70 ppm.

Infrared (IR) Spectroscopy
  • Si-C bond: A characteristic absorption for the Si-CH₃ group is typically observed around 1250 cm⁻¹.[9]

  • C-O bond: The C-O stretching vibration of the ether linkage appears in the region of 1150-1085 cm⁻¹.[1]

  • Si-O bond: If a Si-O bond is present, a strong absorption is expected in the 1100-1000 cm⁻¹ range.[9]

Conclusion

The (trimethylsilyl)methoxy group and its derivatives are powerful tools in the arsenal of the synthetic organic chemist. A thorough understanding of the underlying reaction mechanisms, such as the Peterson Olefination and the Brook Rearrangement, is crucial for their effective application. The SEM protecting group, in particular, offers a robust and versatile strategy for the protection of alcohols, with multiple options for its selective removal. The principles and protocols outlined in this guide are intended to provide researchers with the foundational knowledge and practical insights necessary to confidently employ these valuable organosilicon reagents in their synthetic endeavors.

References

  • Total Synthesis. (2025, July 26). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link][1]

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel deprotection of SEM ethers: a very mild and selective method using magnesium bromide. Organic letters, 2(10), 1447–1450.[3]

  • Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450.[4]

  • Grokipedia. (n.d.). Brook rearrangement. Retrieved from [Link][8]

  • MDPI. (2023, June 14). Silanes. In Encyclopedia. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Brook Rearrangement. Retrieved from [Link][2]

  • Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link][9]

  • ResearchGate. (2025, August 6). A facile, selective KF/Al2O3 mediated method for the deprotection of aryl silyl ethers and preparation of aryl SEM ethers. Retrieved from [Link][11]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Retrieved from [Link][13]

  • American Chemical Society. (2014, May 20). Silicon α-Effect: A Systematic Experimental and Computational Study of the Hydrolysis of Cα- and Cγ-Functionalized Alkoxytriorganylsilanes of the Formula Type ROSiMe2(CH2)nX (R = Me, Et; n = 1, 3; X = Functional Group). Organometallics. Retrieved from [Link][14]

  • Google Patents. (n.d.). CN101072782A - Highly reactive alpha-aminomethyl-alkoxysilanes having improved stability. Retrieved from [15]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link][6]

  • ResearchGate. (2026, February 5). Infrared Analysis of Organosilicon Compounds. Retrieved from [Link][16]

  • San Jose State University ScholarWorks. (n.d.). Detection of organosilanes with surface enhanced infrared spectroscopy. Retrieved from [Link][17]

  • Semantic Scholar. (1968, May 1). Detection of the Methoxyl Group by Infrared Spectroscopy. Retrieved from [Link][18]

  • National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. Retrieved from [Link][19]

  • American Chemical Society. (n.d.). New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate. Retrieved from [Link][20]

  • National Institutes of Health. (n.d.). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. Retrieved from [Link][21]

  • Organic Syntheses. (n.d.). are added, and the flask is sealed with a rubber septum (Figure 1B). The reaction mixture is irradiated using two green LED lamps (525 nm). Retrieved from [Link][22]

  • PubMed. (2001, December 19). Lewis acid-catalyzed ring-opening reactions of semicyclic N,O-acetals possessing an exocyclic nitrogen atom: mechanistic aspect and application to piperidine alkaloid synthesis. Retrieved from [Link][23]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link][24]

  • National Institutes of Health. (2022, December 8). Synthesis and Characterization of Alkoxysilane-Bearing Photoreversible Cinnamic Side Groups: A Promising Building-Block for the Design of Multifunctional Silica Nanoparticles. Retrieved from [Link][25]

  • National Institutes of Health. (n.d.). Tandem Peterson olefination and chemoselective asymmetric hydrogenation of β-hydroxy silanes. Retrieved from [Link][26]

  • Organic Chemistry Portal. (n.d.). Mukaiyama Aldol Addition. Retrieved from [Link][27]

  • Gelest, Inc. (n.d.). The Brook Rearrangement and Beyond. Retrieved from [Link][28]

  • ResearchGate. (2026, February 11). Beneficial Effect of TMSCl in the Lewis Acid-Mediated Carboxylation of Aromatic Compounds with Carbon Dioxide. Retrieved from [Link][29]

  • IRIS-AperTO. (2018, January 17). Stereoselective Peterson Olefinations from Bench-Stable Reagents and N-Phenyl Imines. Retrieved from [Link][30]

  • Wikipedia. (n.d.). Brook rearrangement. Retrieved from [Link][7]

  • Wiley Online Library. (n.d.). (iii) NMR Data for Methoxymethyl Ethers bH. Retrieved from [Link]

  • ResearchGate. (2025, October 1). Non‐Ionic Peterson‐Type Olefination Reactivity and its Use in a Silicon‐Promoted Carbonyl‐Carbonyl Cross Coupling Reaction. Retrieved from [Link][31]

  • ChemRxiv. (n.d.). The Indenyl Effect: Accelerated C-H Amidation of Arenes via Weakly-Coordinating Group Directed Nitrene Transfer Catalysis. Retrieved from [Link][32]

  • PubMed. (2007, August 15). 1H and 13C NMR spectra of methylmaleimido- and methylsuccinimidoanthranilate esters of 1-hydroxymethyl-6-methoxy-3-azabicyclo[3.3.1]nonanes. Retrieved from [Link][33]

  • PubMed. (2017, November 6). Protecting and Leaving Functions of Trimethylsilyl Groups in Trimethylsilylated Silicates for the Synthesis of Alkoxysiloxane Oligomers. Retrieved from [Link][34]

  • American Chemical Society. (n.d.). Steric influence of the trimethylsilyl group in organic reactions. Chemical Reviews. Retrieved from [Link][35]

  • The Royal Society of Chemistry. (n.d.). Effects of the number and position of methoxy substituents on triphenylamine-based chalcone visible-light-absorbing photoinitiators. Polymer Chemistry. Retrieved from [Link][36]

Sources

Foundational

A Technical Guide to Trimethyl[(trimethylsilyl)methoxy]silane: Exploring its Untapped Potential in Hybrid Material Development

Abstract This technical guide provides a comprehensive exploration of Trimethyl[(trimethylsilyl)methoxy]silane (TMTMS), a unique organosilicon compound with significant, yet largely unexplored, potential in the field of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive exploration of Trimethyl[(trimethylsilyl)methoxy]silane (TMTMS), a unique organosilicon compound with significant, yet largely unexplored, potential in the field of hybrid material science. While the application of common alkoxysilanes in sol-gel chemistry and surface modification is well-established, TMTMS presents a novel structural motif—a sterically demanding trimethylsilyl group directly attached to the methoxy moiety—that suggests unique reactivity and potential for creating materials with tailored properties. This document will delve into the fundamental chemistry of TMTMS, theorize its reactivity based on established principles of silane hydrolysis and condensation, and propose novel applications in the development of advanced hybrid materials. Detailed, field-proven experimental protocols are provided as a foundational resource for researchers and materials scientists poised to investigate the promising capabilities of this compound.

Introduction to Trimethyl[(trimethylsilyl)methoxy]silane (TMTMS)

Trimethyl[(trimethylsilyl)methoxy]silane, with the CAS number 18297-68-2, is an organosilicon compound that, at first glance, resembles other common alkoxysilanes used in materials science.[1] However, its distinct feature is the presence of a trimethylsilyl (TMS) group bonded to the oxygen of the methoxy group. This bulky substituent is anticipated to play a significant role in the kinetics of its hydrolysis and condensation, the fundamental reactions for the formation of polysiloxane networks.

dot graph TMTMS_Structure { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Chemical structure of Trimethyl[(trimethylsilyl)methoxy]silane (TMTMS).

Below is a summary of the key physicochemical properties of TMTMS.[1]

PropertyValue
CAS Number 18297-68-2
Molecular Formula C₇H₂₀OSi₂
Molecular Weight 176.4 g/mol
Boiling Point 118-123 °C
Density 0.794 g/mL
Flash Point 24.8 °C
Refractive Index 1.40
Water Solubility Low (predicted)

Foundational Principles: The Sol-Gel Chemistry of Alkoxysilanes

The development of silica-based hybrid materials from alkoxysilane precursors is predominantly governed by the sol-gel process, which involves two primary reactions: hydrolysis and condensation.[2][3]

2.1. Hydrolysis: The Initial Step

Hydrolysis is the cleavage of the Si-OR bond by water to form a silanol group (Si-OH) and an alcohol byproduct.[2] This reaction can be catalyzed by either an acid or a base.[4] The rate of hydrolysis is influenced by several factors, including the pH of the reaction medium, the water-to-silane molar ratio, the solvent, and the steric and electronic nature of the organic substituents on the silicon atom.[5]

2.2. Condensation: Building the Siloxane Network

Following hydrolysis, the newly formed silanol groups can undergo condensation reactions to form stable siloxane bridges (Si-O-Si).[2] This polymerization step is responsible for the formation of the inorganic network. Condensation can proceed via two pathways:

  • Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.

  • Alcohol Condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule.

dot graph Hydrolysis_Condensation { rankdir=LR; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: General pathway for the hydrolysis and condensation of a trialkoxysilane.

A Theoretical Perspective on the Reactivity of TMTMS

The unique structural feature of TMTMS—the bulky trimethylsilyl group—is expected to significantly influence its reactivity in sol-gel processes compared to conventional alkoxysilanes like methoxytrimethylsilane (MTMS).[6]

3.1. Steric Hindrance Effects

The tris(trimethylsilyl)silyl group, which is analogous in steric demand, is known to exert a pronounced steric effect.[7] Similarly, the trimethylsilyl group in TMTMS is substantially larger than a simple methyl or ethyl group found in common alkoxysilanes. This steric bulk is hypothesized to:

  • Decrease the Rate of Hydrolysis: The bulky TMS group can shield the central silicon atom from nucleophilic attack by water, thereby slowing down the hydrolysis reaction.[8][9] This effect is well-documented in the sol-gel chemistry of organotrialkoxysilanes with large organic substituents.[8]

  • Influence Condensation Pathways: The steric hindrance may also affect the subsequent condensation reactions, potentially favoring the formation of less condensed, more open porous structures. It could also lead to a higher proportion of terminal, unreacted silanol groups in the final material.

3.2. Electronic Effects

The trimethylsilyl group is also known to have distinct electronic effects, which can influence reaction pathways.[10] While a detailed quantum mechanical analysis is beyond the scope of this guide, it is plausible that the electron-donating nature of the TMS group could modulate the reactivity of the Si-O bond, further influencing the kinetics of hydrolysis and condensation.

Proposed Novel Applications in Hybrid Material Development

The unique, sterically-demanding nature of TMTMS opens up intriguing possibilities for its application in creating novel hybrid materials with tailored properties.

4.1. Surface Modification for Tailored Wettability and Interfacial Properties

The modification of surfaces with organosilanes is a cornerstone of materials science, used to control properties like adhesion, wettability, and biocompatibility.[11][12] TMTMS could be employed as a novel surface-modifying agent for a range of substrates, including silica nanoparticles, metal oxides, and glass.

  • Causality of Experimental Choice: The bulky trimethylsilyl group is expected to create a more "textured" or "roughened" surface at the nanoscale compared to the smoother surfaces typically obtained with smaller silanes like MTMS. This altered surface morphology could lead to enhanced hydrophobicity or even superhydrophobicity. The slower hydrolysis rate might also allow for more controlled, monolayer-like deposition on surfaces.

4.2. A Steric Template for Mesoporous Hybrid Materials

The synthesis of porous materials with controlled pore sizes is of great interest for applications in catalysis, separation, and drug delivery.[13] The co-condensation of TMTMS with a conventional silica precursor, such as tetraethyl orthosilicate (TEOS), could lead to the formation of novel mesoporous hybrid materials.

  • Causality of Experimental Choice: In a co-condensation reaction, the sterically hindered TMTMS molecules could act as "spacers" or porogens within the forming silica network.[14] As the silica network builds around these bulky groups, their eventual removal (if possible through a selective cleavage method) or their inherent volume contribution could result in a material with a unique pore structure and size distribution that is not achievable with smaller co-precursors.

4.3. Modifying Agent for Silicone Polymers

The trimethylsilyl group is a well-known end-capping group in silicone chemistry, valued for its chemical inertness.[15] TMTMS could be investigated as a reactive component in the synthesis of silicone polymers.

  • Causality of Experimental Choice: By incorporating TMTMS into a silicone polymerization reaction, it may act as a chain-terminating or branching agent, depending on the reaction conditions. The unique steric and electronic properties of the trimethylsilylmethoxy group could be used to fine-tune the rheological and mechanical properties of the resulting silicone polymers.

Hypothetical Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for researchers to explore the potential of TMTMS.

5.1. Protocol 1: Surface Modification of Silica Nanoparticles with TMTMS

dot graph Protocol_1 { rankdir=TB; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for the surface modification of silica nanoparticles with TMTMS.

Methodology:

  • Preparation of Silica Nanoparticle Suspension: Disperse 1.0 g of dried silica nanoparticles in 100 mL of anhydrous toluene in a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Addition of TMTMS: In a separate vial, prepare a 5% (v/v) solution of TMTMS in anhydrous toluene. Add this solution dropwise to the silica nanoparticle suspension under vigorous stirring.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours under a nitrogen atmosphere. The extended reaction time is chosen to account for the potentially slower hydrolysis rate of the sterically hindered TMTMS.

  • Workup: Allow the mixture to cool to room temperature. Collect the surface-modified silica nanoparticles by centrifugation.

  • Washing: Wash the collected nanoparticles sequentially with toluene and ethanol to remove unreacted TMTMS and byproducts. Repeat the washing steps three times.

  • Drying: Dry the final product in a vacuum oven at 80 °C overnight.

  • Characterization: The dried, modified nanoparticles should be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of organic groups, contact angle goniometry (on a pressed pellet) to assess hydrophobicity, and thermogravimetric analysis (TGA) to quantify the amount of grafted TMTMS.

5.2. Protocol 2: Synthesis of a TMTMS-TEOS Hybrid Xerogel

dot graph Protocol_2 { rankdir=TB; node [shape=box, style=rounded, fontsize=12, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Workflow for the synthesis of a TMTMS-TEOS hybrid xerogel.

Methodology:

  • Sol Preparation: In a beaker, mix 15 mL of ethanol, 5 mL of deionized water, and 0.5 mL of 1 M hydrochloric acid.

  • Addition of Precursors: While stirring, add 5 mL of TEOS to the solution. Stir for 30 minutes to allow for initial hydrolysis. Subsequently, add 1 mL of TMTMS and continue stirring for another hour. The molar ratio of TEOS to TMTMS can be varied to tailor the properties of the final material.

  • Gelation: Transfer the sol to a sealed container and allow it to age at room temperature until a gel is formed. The gelation time will likely be longer than for standard TEOS gels due to the slower reactivity of TMTMS.

  • Aging and Solvent Exchange: Once gelled, age the gel in the sealed container for 48 hours at 50 °C. After aging, immerse the gel in ethanol to exchange the water and byproducts. Replace the ethanol daily for three days.

  • Drying: Dry the gel in an oven at 60 °C until a constant weight is achieved to obtain the xerogel.

  • Characterization: The resulting xerogel should be characterized by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to study its morphology, and by Brunauer-Emmett-Teller (BET) analysis to determine its surface area and pore size distribution. Solid-state ²⁹Si NMR can be used to probe the condensation state of the silicon species.

Comparative Characterization of TMTMS-Derived Materials

The following table provides a comparative summary of the expected properties of materials modified with TMTMS versus those modified with a standard silane like Methoxytrimethylsilane (MTMS).

Characterization TechniqueExpected Outcome for MTMS-Modified MaterialHypothesized Outcome for TMTMS-Modified Material
Contact Angle Goniometry Moderately hydrophobic surface.Potentially higher contact angle due to increased surface roughness and bulky hydrophobic groups.
Thermogravimetric Analysis (TGA) A specific weight loss corresponding to the grafted MTMS.A larger weight loss per grafted molecule due to the higher molecular weight of TMTMS.
Brunauer-Emmett-Teller (BET) Analysis A characteristic surface area and pore size distribution.Potentially a higher surface area and a shift in the pore size distribution due to the steric templating effect.
Solid-State ²⁹Si NMR Predominantly T² and T³ silicon environments.A higher proportion of T¹ and T² environments, indicating a lower degree of cross-linking due to steric hindrance.

Conclusion and Future Outlook

Trimethyl[(trimethylsilyl)methoxy]silane stands as a promising yet underutilized precursor in the vast field of hybrid material science. Its unique sterically hindered structure offers a compelling avenue for researchers to develop novel materials with precisely controlled properties. The theoretical considerations and foundational experimental protocols outlined in this guide are intended to serve as a catalyst for future research into the surface modification of nanomaterials, the fabrication of mesoporous structures, and the synthesis of advanced silicone polymers using TMTMS. The exploration of this compound's reactivity and its incorporation into hybrid systems will undoubtedly contribute to the ongoing innovation in materials science and engineering.

References

  • U.S. Environmental Protection Agency. (2025). Trimethyl[(trimethylsilyl)methoxy]silane Properties. CompTox Chemicals Dashboard. [Link]

  • ChemSrc. (2025). Trimethyl Methoxysilane. [Link]

  • ResearchGate. (2025). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. [Link]

  • Gelest, Inc. (n.d.). TRIMETHYLMETHOXYSILANE. [Link]

  • R Discovery. (n.d.). Hydrolysis Of Alkoxysilanes Research Articles. [Link]

  • ResearchGate. (2026). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. [Link]

  • SciDok. (2025). Synthesis of Novel Polysiloxanes and Silsesquioxanes with High Refractive Index by Utilizing Alkoxysilane Precursors with Polycyclic Aromatic Substituents. [Link]

  • ResearchGate. (2025). New hybrid silsesquioxane materials with sterically hindered carbosilane side groups. [Link]

  • OSTI.GOV. (n.d.). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. [Link]

  • ResearchGate. (n.d.). Steric Effects of Silyl Groups. [Link]

  • FiteBac Dental. (2013). Synthesis of antimicrobial silsesquioxane–silica hybrids by hydrolytic co-condensation of alkoxysilanes. [Link]

  • Publikationen der UdS. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. [Link]

  • ResearchGate. (2025). Synthesis of organofunctional silanes with sterically hindered substituents at silicon atoms. [Link]

  • Royal Society of Chemistry. (2013). Synthesis of antimicrobial silsesquioxane–silica hybrids by hydrolytic co-condensation of alkoxysilanes. [Link]

  • ACS Publications. (2024). Silsesquioxane Cages under Solvent Regimen: The Influence of the Solvent on the Hydrolysis and Condensation of Alkoxysilane. [Link]

  • Wikipedia. (n.d.). Trimethylsilyl group. [Link]

  • National Institutes of Health. (n.d.). Some Aspects of the Chemistry of Alkynylsilanes. [Link]

  • Walsh Medical Media. (2016). Assessment Effect of Surface Modification of Nano Alumina with Vinyl Trimethoxy Silane to Mechanical Properties of Vinyl Ester R. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Hydrophobic Silica Aerogels Using Trimethylethoxysilane as a Co-Precursor. [Link]

  • ACS Publications. (n.d.). Steric influence of the trimethylsilyl group in organic reactions. [Link]

  • ScienceDirect. (n.d.). HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. [Link]

  • ResearchGate. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. [Link]

  • National Institutes of Health. (n.d.). Recent Applications of the (TMS)3SiH Radical-Based Reagent. [Link]

  • Figshare. (2025). Synthesis of mesoporous silica particles using an asymmetric precursor: application to heavy metal removal. [Link]

  • The University of Manchester. (2012). Silanes for adhesion promotion and surface modification. [Link]

  • ACS Publications. (2024). Sol–Gel Reaction of Tetraethoxysilane, Hexaethoxydisiloxane, and Octaethoxytrisiloxane: Differences in Siloxane Precursor Oligomers Depending on Raw Materials. [Link]

  • MDPI. (n.d.). Hybrid Sol–Gel Superhydrophobic Coatings Based on Alkyl Silane-Modified Nanosilica. [Link]

  • ResearchGate. (n.d.). Interaction of trimethyl(trychloromethyl)silane with the silica surface. [Link]

  • ResearchGate. (2007). Tris(trimethylsilyl)silane (TTMSS)-Derived Radical Reactivity toward Alkenes: A Combined Quantum Mechanical and Laser Flash Photolysis Study. [Link]

  • Google Patents. (n.d.). US4684697A - Compositions based on silane hydrolyzates and vinyl polymers containing hydrolyzable silyl groups.
  • KU ScholarWorks. (n.d.). Tris(trimethylsilyl)silane as a co-initiator for dental adhesive: Photo-polymerization kinetics and dynamic mechanical property. [Link]

  • Springer. (n.d.). Preparation of mesoporous silica with monomodal and bimodal pore structure using co-condensation method and its application for. [Link]

  • ScienceDirect. (n.d.). Surface modi"cation using silanated poly(ethylene glycol)s. [Link]

  • Wikipedia. (n.d.). Sol-gel process. [Link]

  • Silsource. (2025). Vinyltrimethoxysilane (PROSILANE™ SC-6110):. [Link]

  • Digital CSIC. (n.d.). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. [Link]

  • National Institutes of Health. (n.d.). Trimethyl(triphenylmethoxy)silane. [Link]

  • National Institutes of Health. (n.d.). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. [Link]

  • Organic Chemistry Portal. (n.d.). Tris(trimethylsilyl)silane, TTMSS. [Link]

  • U.S. Environmental Protection Agency. (2025). Trimethyl[(trimethylsilyl)methoxy]silane - Exposure: Exposure Predictions. [Link]

  • Warse. (n.d.). Synthesized Silica Mesoporous from Silica Geothermal Assisted with CTAB and Modified by APTMS. [Link]

Sources

Exploratory

A Framework for Investigating the Electronic Properties and Band Gap Potential of Trimethyl[(trimethylsilyl)methoxy]silane Derivatives

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Organosilicon compounds, particularly organosilanes and siloxanes, are foundational in modern materials science, offering unique pro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Organosilicon compounds, particularly organosilanes and siloxanes, are foundational in modern materials science, offering unique properties that bridge the gap between organic and inorganic materials.[1][2] Their applications are widespread, ranging from adhesives and sealants to critical components in the electronics and semiconductor industries.[3][4] This guide focuses on Trimethyl[(trimethylsilyl)methoxy]silane and its potential derivatives, a class of molecules whose electronic properties remain largely unexplored. We present a comprehensive framework for the systematic investigation of these compounds, detailing both computational and experimental methodologies to characterize their electronic structure and band gap potential. This document serves as a technical blueprint for researchers aiming to synthesize and evaluate novel silane-based materials for applications in advanced electronics, including as dielectric layers, surface functionalization agents, and encapsulants for sensitive components.[5]

Introduction: The Rationale for Investigating Novel Organosilanes

Organosilanes are hybrid compounds featuring a silicon-carbon bond, which imparts a unique combination of properties derived from both organic and inorganic chemistry.[3] The presence of hydrolyzable groups, such as methoxy or ethoxy, allows them to form robust siloxane (Si-O-Si) bonds with inorganic substrates, making them exceptional coupling agents and adhesion promoters.[2][5] In the electronics sector, this functionality is critical for enhancing the reliability and performance of semiconductor packaging, protecting sensitive circuits from moisture and thermal stress, and improving the mechanical strength of composite materials.[4][5]

The parent molecule, Trimethyl[(trimethylsilyl)methoxy]silane (CAS No. 18297-68-2), possesses a unique structure combining flexible siloxane linkage with stable trimethylsilyl groups. While its basic physicochemical properties are documented, its electronic characteristics are not. By systematically modifying this core structure—introducing various organic functional groups—it is plausible to tune its electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, and consequently, its band gap. A tunable band gap is a key parameter for materials intended for electronic applications, dictating their insulating, semiconducting, or conductive behavior.

This guide outlines the theoretical underpinnings, computational prediction models, and experimental validation workflows necessary to fully characterize these derivatives and unlock their potential.

Physicochemical Properties of the Core Molecule

A baseline understanding of the parent compound is essential before exploring its derivatives. The known properties of Trimethyl[(trimethylsilyl)methoxy]silane are summarized below.

PropertyExperimental AverageExperimental RangeUnit
Boiling Point 118105 to 124°C
Density 0.7940.793 to 0.795g/mL
Vapor Pressure 26.9-mmHg
Water Solubility 1.33e-3-g/L
LogKow (Octanol-Water) 4.073.83 to 4.30-
Table 1: Experimentally determined physicochemical properties of Trimethyl[(trimethylsilyl)methoxy]silane. Data sourced from the EPA CompTox Chemicals Dashboard.[6]

Theoretical Framework: Understanding the Electronic Structure of Siloxanes

The electronic properties of Trimethyl[(trimethylsilyl)methoxy]silane derivatives are governed by the nature of the Si-O-Si (siloxane) and Si-C bonds. Unlike their carbon-based ether analogues (C-O-C), siloxane bonds are characterized by a wider bond angle (typically 140-150°) and a unique electronic structure.[7] This is attributed to the potential participation of silicon's 3d orbitals in bonding, leading to a p(O) → d(Si) back-bonding interaction.[8] This interaction, along with hyperconjugation effects, influences the electron density around the silicon and oxygen atoms and plays a significant role in determining the molecule's HOMO and LUMO energy levels.[8]

The HOMO-LUMO gap is a critical parameter, as it represents the energy required to excite an electron from the ground state to the first excited state. In materials science, this gap is analogous to the electronic band gap. For silsesquioxanes, a related class of organosilicon compounds, Density Functional Theory (DFT) calculations have shown large HOMO-LUMO gaps (5.41 to 9.17 eV), indicating significant electronic stability.[9] The introduction of substituents (e.g., electron-donating methyl groups or electron-withdrawing fluorine atoms) has been shown to systematically alter Si-O bond lengths and angles, and by extension, the electronic structure.[9] This principle forms the basis of our proposed investigation: by creating derivatives of Trimethyl[(trimethylsilyl)methoxy]silane with different functional groups, we can rationally tune the band gap.

cluster_molecule Molecular Structure & Properties cluster_factors Influencing Factors Core Core Structure (Si-O-Si Backbone) ElectronicStructure Electronic Structure (HOMO/LUMO Levels) Core->ElectronicStructure Substituents Functional Groups (R) (e.g., -CH3, -Ph, -CF3) Substituents->ElectronicStructure BandGap Resulting Band Gap (Eg = ELUMO - EHOMO) ElectronicStructure->BandGap Inductive Inductive Effects (Electron Donating/Withdrawing) Inductive->Substituents modifies Conjugation Conjugation Effects (π-systems, e.g., Phenyl rings) Conjugation->Substituents modifies Steric Steric Hindrance (Molecular Conformation) Steric->Core influences

Caption: Logical relationship between molecular structure and band gap potential.

Computational Investigation Protocol: A DFT-Based Approach

Before undertaking extensive synthesis and experimentation, a computational screening of potential derivatives provides invaluable insight into their electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method for predicting molecular structures and electronic characteristics.[10]

Step-by-Step DFT Workflow

This protocol outlines a self-validating system for the computational analysis of Trimethyl[(trimethylsilyl)methoxy]silane derivatives.

  • Molecule Design and Initial Geometry Optimization:

    • Construct the 3D structure of the parent molecule and its proposed derivatives in a molecular modeling software.

    • Derivatives should include substituents with varying electronic effects (e.g., methyl, phenyl, nitro, cyano) attached to one of the trimethylsilyl groups.

    • Perform an initial geometry optimization using a computationally inexpensive method (e.g., Hartree-Fock with a minimal basis set like STO-3G*). This provides a reasonable starting geometry.[7]

  • High-Level Geometry Optimization:

    • Causality: The accuracy of energy calculations depends critically on the optimized molecular geometry. A higher-level basis set is required for precision.

    • Protocol: Re-optimize the geometry using a functional like B3LYP with a more robust basis set, such as 6-31G(d,p). This combination is widely used and provides a good balance of accuracy and computational cost for organosilicon systems.[10]

    • Validation: Confirm that a true energy minimum has been reached by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Property Calculation:

    • Causality: To obtain accurate electronic properties like HOMO/LUMO energies, a basis set that can adequately describe electron distribution, especially in polar molecules, is necessary.

    • Protocol: Using the optimized geometry from the previous step, perform a single-point energy calculation with a larger, more flexible basis set, such as 6-311++G(d,p). The added diffuse functions (++) are important for accurately describing the behavior of outer-shell electrons.

    • Data Extraction: From the calculation output, extract the energies of the HOMO and LUMO. Calculate the theoretical band gap (Eg) as Eg = E_LUMO - E_HOMO.

  • Data Analysis and Visualization:

    • Visualize the molecular orbitals (HOMO and LUMO) to understand the electron density distribution and identify which parts of the molecule are involved in electronic transitions.

    • Tabulate the calculated HOMO, LUMO, and band gap energies for all derivatives to compare the effect of different functional groups.

Caption: Workflow for DFT-based computational investigation of derivatives.

Hypothetical Computational Results

The following table illustrates the type of data generated from the computational workflow, demonstrating how different substituents could modulate the electronic properties.

Substituent (R) on SiEHOMO (eV)ELUMO (eV)Calculated Band Gap (Eg) (eV)
-H (Parent)-7.501.509.00
-CH3 (Electron Donating)-7.251.558.80
-C6H5 (Phenyl, π-system)-6.901.208.10
-CN (Electron Withdrawing)-7.951.109.05
-CF3 (Strongly Withdrawing)-8.201.059.25
Table 2: Hypothetical DFT calculation results for Trimethyl[(trimethylsilyl)methoxy]silane derivatives.

Experimental Validation Protocol

Experimental work is essential to validate computational predictions and accurately measure the material properties. The workflow involves synthesis, purification, and characterization.

Synthesis of Derivatives

The synthesis of the parent molecule and its derivatives can be achieved through established organosilicon chemistry. For instance, the silylation of alcohols is a common method.[11] A general approach for creating derivatives involves reacting a functionalized chlorosilane with a suitable precursor.

Exemplary Protocol for a Phenyl Derivative:

  • Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve (chloromethyl)dimethylphenylsilane in anhydrous tetrahydrofuran (THF).

  • Grignard Formation: Separately, prepare a Grignard reagent from bromotrimethylsilane and magnesium turnings in THF.

  • Coupling Reaction: Cool the chlorosilane solution to 0°C and slowly add the Grignard reagent dropwise with vigorous stirring.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via vacuum distillation or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ²⁹Si NMR, and high-resolution mass spectrometry.

Characterization of Electronic Properties

A multi-faceted approach is required to fully characterize the electronic properties and determine the band gap.

Caption: Experimental workflow for electronic property characterization.

Protocol 1: UV-Vis Spectroscopy for Optical Band Gap Estimation

  • Principle: This technique measures the absorption of light as a function of wavelength. The onset of absorption corresponds to the energy required to promote an electron from the HOMO to the LUMO.

  • Methodology:

    • Prepare dilute solutions of the silane derivative in a UV-transparent solvent (e.g., cyclohexane).

    • Record the absorption spectrum over a range of ~200-800 nm.

    • Convert the absorption spectrum to a Tauc plot, which plots (αhν)^(1/n) versus photon energy (hν), where α is the absorption coefficient. The value of n depends on the nature of the electronic transition (n=1/2 for a direct band gap).

    • Extrapolate the linear portion of the Tauc plot to the x-axis. The intercept gives the optical band gap.

Protocol 2: Cyclic Voltammetry (CV) for Electrochemical HOMO/LUMO Estimation

  • Principle: CV measures the current response of a material to a cycling potential sweep. The oxidation and reduction potentials can be correlated to the HOMO and LUMO energy levels, respectively.

  • Methodology:

    • Dissolve the silane derivative in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup (working, reference, and counter electrodes).

    • Record the cyclic voltammogram, scanning for both oxidation and reduction peaks.

    • Determine the onset potentials for oxidation (E_ox) and reduction (E_red).

    • Calculate the HOMO and LUMO energies relative to the ferrocene/ferrocenium (Fc/Fc+) internal standard using the empirical formulas:

      • E_HOMO = -[E_ox - E_1/2(Fc/Fc+)] - 4.8 eV

      • E_LUMO = -[E_red - E_1/2(Fc/Fc+)] - 4.8 eV

    • The electrochemical band gap is the difference: E_gap = E_LUMO - E_HOMO.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) for Direct Band Gap Measurement

  • Principle: XPS is a surface-sensitive technique that can be used to directly measure the electronic band gap of dielectric or semiconducting materials.[12] The method involves analyzing the onset of the inelastic energy loss spectrum adjacent to a core-level photoelectron peak.

  • Causality: When a core electron is emitted, some of its energy can be lost to the excitation of valence band electrons into the conduction band. The minimum energy required for this process is the band gap energy. This provides a direct and reliable measurement of the band gap at the material's surface.[12]

  • Methodology:

    • Prepare a thin film of the silane derivative on a conductive substrate (e.g., a silicon wafer).

    • Acquire a high-resolution XPS spectrum of a strong, well-defined core level peak (e.g., O 1s or Si 2p).

    • Analyze the region on the lower binding energy side of the core peak. This region contains the inelastic loss spectrum.

    • Determine the onset of the inelastic loss peak by fitting a linear extrapolation to the leading edge of the spectrum.

    • The energy difference between the core peak maximum and the onset of inelastic loss corresponds directly to the band gap energy (Eg).[12]

Potential Applications and Future Directions

The successful characterization of Trimethyl[(trimethylsilyl)methoxy]silane derivatives with tunable band gaps could open several avenues for application in electronics and materials science:

  • Dielectric Layers: Derivatives with wide band gaps (> 8 eV) and good thermal stability could serve as novel low-k dielectric materials in integrated circuits, reducing signal crosstalk and power consumption.

  • Surface Functionalization: These molecules can be used to functionalize the surfaces of wide band gap semiconductors like GaN or SiC.[13][14] By matching the electronic properties at the organic/inorganic interface, it is possible to improve device performance and stability.

  • Encapsulants: The chemical stability and hydrophobic nature of siloxanes make them excellent candidates for encapsulating sensitive electronic or optoelectronic devices, such as OLEDs, protecting them from moisture and oxygen.[5]

Future research should focus on synthesizing a broader library of derivatives, exploring their polymerization potential to form well-defined thin films, and fabricating prototype electronic devices to test their performance in real-world applications.

References

  • KBR. (2025, May 15). Exploring Organosilanes: Latest Research, Trends, And Applications In Industry And Technology. [Link]

  • Xiameter. (n.d.). Application of Organosilane Coupling Agent in Electronics Industry. [Link]

  • Deep Sea. (2025, September 8). Application of functional silanes in electronic and optoelectronic fields. [Link]

  • Meier, R., & Ha, T. K. (1980). A theoretical study of the electronic structure of disiloxane [(SiH3)2O] and its relation to silicates. Physics and Chemistry of Minerals, 6, 1-11. [Link]

  • ZMsilane. (2024, May 21). Organosilane Coupling Agents Revealed. [Link]

  • Li, Z., & Wu, H. (2012). Structural and Electronic Properties of Small Silsesquioxanes: A DFT Study. Advanced Materials Research, 550-553, 33-36. [Link]

  • Suessmuth, J., & Gerdes, A. (n.d.). Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH –Gel. Hydrophobe.org. [Link]

  • Opris, D. M., et al. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Molecules, 27(23), 8563. [Link]

  • Ramgir, N. S., et al. (2007). Organosilane-functionalized wide band gap semiconductor surfaces. Applied Physics Letters, 90(26). [Link]

  • EPA CompTox Chemicals Dashboard. (2025, October 15). Trimethyl[(trimethylsilyl)methoxy]silane Properties. [Link]

  • Nichols, M. C., et al. (2014). Measurement of bandgap energies in low-k organosilicates. Journal of Applied Physics, 115(9). [Link]

  • Ramgir, N. S., et al. (2007). Organosilane-functionalized wide band gap semiconductor surfaces. ResearchGate. [Link]

  • Kulkarni, S. A., et al. (2002). Understanding the Conformational Dynamics of Organosilanes: γ-APS on Zinc Oxide Surfaces. Langmuir, 18(8), 3033–3039. [Link]

  • Vella, J. R., et al. (2014). Measurement of bandgap energies in low-k organosilicates. ResearchGate. [Link]

  • Mondal, J., & Khan, A. T. (2011). Trimethyl(triphenylmethoxy)silane. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2891. [Link]

  • Holmlin, M. (2008). Structural and electronic properties of bare and organosilane-functionalized ZnO nanopaticles. Diva-portal.org. [Link]

  • Biswas, S. (2018). Determination of the band gap of germanium and silicon using ExpEYES-17 kit. Physics Education, 34(1). [Link]

  • Gonzalez, J. A., et al. (2002). Experimental estimation of the band gap in silicon and germanium from the temperature–voltage curve of diode thermometers. American Journal of Physics, 70(11), 1149-1153. [Link]

  • Kaphle, G. C., & Parajuli, R. (2011). Band Gap Energy in Silicon. SciSpace. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Trimethyl[(trimethylsilyl)methoxy]silane for Chemical Vapor Deposition

Introduction: A Novel Precursor for Advanced Thin Film Deposition In the landscape of materials science and semiconductor fabrication, the pursuit of precursors for Chemical Vapor Deposition (CVD) that offer enhanced con...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Precursor for Advanced Thin Film Deposition

In the landscape of materials science and semiconductor fabrication, the pursuit of precursors for Chemical Vapor Deposition (CVD) that offer enhanced control over film properties, lower deposition temperatures, and improved safety profiles is relentless. Trimethyl[(trimethylsilyl)methoxy]silane (TMSM) has emerged as a promising candidate, addressing several critical needs in the deposition of silicon-based thin films. Its unique molecular structure, containing both Si-O and Si-C bonds, provides a versatile foundation for the synthesis of high-purity silicon dioxide (SiO2), silicon carbide (SiC), and carbon-doped silicon oxide (SiCOH) films.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of TMSM as a CVD precursor. We will delve into the fundamental properties of TMSM, the mechanisms governing its decomposition and film formation, detailed protocols for its use in CVD systems, and methods for characterizing the resulting thin films. The causality behind experimental choices will be elucidated to provide a deeper understanding of the process, ensuring both technical accuracy and practical applicability.

Precursor Properties: Understanding Trimethyl[(trimethylsilyl)methoxy]silane

A thorough understanding of the precursor's chemical and physical properties is paramount for successful and reproducible CVD processes.

2.1. Chemical Structure and Properties

  • Chemical Formula: C7H22O2Si2

  • Molecular Weight: 206.42 g/mol

  • Synonyms: TMSM, [(Trimethylsilyl)methoxy]trimethylsilane

The structure of TMSM, featuring a central Si-O-C linkage flanked by two trimethylsilyl groups, is key to its utility. The presence of both silicon-oxygen and silicon-carbon bonds within a single molecule allows for the deposition of diverse film compositions by carefully controlling the CVD process parameters.

2.2. Physical Properties

A summary of the key physical properties of TMSM is presented in the table below. These parameters are critical for designing the precursor delivery system and for establishing the process window for deposition.

PropertyValueSignificance in CVD
Boiling Point 163-164 °CInfluences the choice of vaporization temperature and delivery method (e.g., bubbler vs. direct liquid injection).
Vapor Pressure Data not readily available; requires experimental determination for precise process control.Crucial for calculating precursor flow rates and achieving reproducible film growth.
Density 0.835 g/mL at 25 °CImportant for mass flow controller calibration when using a liquid delivery system.
Flash Point 42 °C (107.6 °F)Indicates the temperature at which the vapor can ignite in the presence of an ignition source, dictating safety protocols.

Mechanism of Film Formation: From Precursor to Thin Film

The transformation of TMSM from a gas-phase precursor to a solid thin film on a substrate is a complex process involving several steps. While the precise elementary reactions can be intricate, a general understanding of the decomposition pathways is essential for process optimization. The thermal decomposition of organosilane precursors is a well-studied field.[1][2]

3.1. Gas-Phase Reactions and Surface Reactions

The CVD process using TMSM can be broadly categorized into gas-phase and surface reactions.

  • Gas-Phase Decomposition: At elevated temperatures within the CVD reactor, TMSM molecules undergo thermal decomposition. The initial step is often the cleavage of the weakest bonds in the molecule. For TMSM, this could involve the Si-O, Si-C, or C-O bonds. The specific bond scission pathway is highly dependent on the temperature and pressure.[1]

  • Formation of Reactive Intermediates: The initial decomposition generates a variety of reactive species, including radicals and other molecular fragments. These intermediates are transported to the substrate surface.

  • Surface Adsorption and Reaction: The reactive species adsorb onto the heated substrate surface. Subsequent surface reactions, including further decomposition, rearrangement, and reaction with co-reactants (e.g., oxygen, hydrogen), lead to the formation of the desired film. The nature of the substrate surface, including the presence of functional groups like hydroxyls (-OH), can significantly influence the initial nucleation and growth.[3]

The overall process can be visualized as a sequence of events, each influencing the final film properties.

CVD_Workflow cluster_precursor Precursor Delivery cluster_reactor CVD Reactor cluster_film Film Formation cluster_analysis Characterization precursor TMSM (Liquid) vaporizer Vaporization (e.g., Bubbler) precursor->vaporizer Heated Line reactor_inlet Gas Inlet vaporizer->reactor_inlet Carrier Gas substrate Heated Substrate reactor_inlet->substrate Gas-Phase Decomposition reactor_outlet Exhaust substrate->reactor_outlet Byproducts film Thin Film (e.g., SiO2, SiC) substrate->film Surface Reactions & Growth analysis Film Analysis (e.g., SEM, XPS) film->analysis

Caption: General workflow for CVD using Trimethyl[(trimethylsilyl)methoxy]silane.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the deposition of silicon-based thin films using TMSM. These should be considered as a starting point, and optimization will be necessary based on the specific CVD system and desired film properties.

4.1. Safety Precautions and Handling

TMSM is a flammable liquid and should be handled with appropriate safety measures.[4][5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[4][6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[4][6] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4][5][6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[4][6]

  • Disposal: Dispose of unused precursor and contaminated materials in accordance with local regulations.[4]

4.2. CVD System Preparation

  • Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. The cleaning procedure will depend on the substrate material. For silicon wafers, a standard RCA clean or a piranha etch followed by a deionized water rinse and drying with nitrogen is recommended.

  • System Leak Check: Perform a leak check of the CVD system to ensure vacuum integrity. A low base pressure is crucial for depositing high-purity films.

  • Precursor Delivery System:

    • Fill the bubbler with TMSM in a fume hood.

    • Connect the bubbler to the CVD system, ensuring all connections are secure.

    • Heat the bubbler and the gas lines to a temperature that provides sufficient vapor pressure without causing precursor decomposition. A starting point is typically 50-80 °C.

4.3. Deposition Protocol for Silicon Dioxide (SiO2)

This protocol outlines the deposition of SiO2 films, which is a common application for silicon-based precursors.

  • Load Substrate: Place the cleaned substrate into the CVD reactor.

  • Pump Down: Evacuate the reactor to a base pressure of < 1 x 10^-5 Torr.

  • Heat Substrate: Ramp the substrate temperature to the desired deposition temperature. For SiO2 deposition using TMSM, a temperature range of 400-600 °C can be explored.

  • Introduce Gases:

    • Establish a stable flow of an inert carrier gas (e.g., Argon or Nitrogen) through the TMSM bubbler. A typical carrier gas flow rate is 20-100 sccm.

    • Introduce an oxidizing agent, such as oxygen (O2) or nitrous oxide (N2O), into the reactor. The ratio of TMSM to the oxidant is a critical parameter for controlling film stoichiometry and properties. A starting point for the oxidant flow rate is 50-200 sccm.

  • Deposition: Maintain the gas flows and substrate temperature for the desired deposition time to achieve the target film thickness.

  • Cool Down and Unload: After deposition, turn off the precursor and oxidant flows, and cool the substrate under a flow of inert gas. Once at room temperature, vent the chamber and unload the sample.

4.4. Deposition Parameter Optimization

The properties of the deposited film are highly dependent on the CVD process parameters. A systematic optimization of these parameters is necessary to achieve the desired film characteristics.

ParameterRange (Starting Point)Effect on Film Properties
Substrate Temperature 400 - 700 °CAffects deposition rate, film density, and crystallinity. Higher temperatures generally lead to denser films.
Reactor Pressure 0.1 - 10 TorrInfluences gas-phase reactions and film uniformity.
TMSM Flow Rate 5 - 50 sccmDirectly impacts the growth rate.
Oxidant (e.g., O2) Flow Rate 20 - 200 sccmControls the stoichiometry (Si:O ratio) and carbon content of the film.
Carrier Gas (e.g., Ar) Flow Rate 20 - 100 sccmAffects the residence time of the precursor in the reactor.

Film Characterization: Assessing the Quality of the Deposited Films

A comprehensive characterization of the deposited films is essential to validate the CVD process and to understand the relationship between process parameters and film properties.

5.1. Standard Characterization Techniques

A suite of analytical techniques can be employed to characterize the structural, chemical, and physical properties of the films.[7]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and determine the film thickness from a cross-section.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states within the film.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present in the film, such as Si-O, Si-C, and C-H.

  • Ellipsometry: To measure the film thickness and refractive index, which can provide information about the film density.[8]

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the film.[7]

The interplay between these characterization techniques provides a holistic understanding of the deposited material.

Characterization_Flow cluster_structural Structural Properties cluster_chemical Chemical Properties cluster_optical Optical Properties Deposited_Film Deposited Film SEM SEM (Morphology, Thickness) Deposited_Film->SEM AFM AFM (Roughness) Deposited_Film->AFM XPS XPS (Composition, Bonding) Deposited_Film->XPS FTIR FTIR (Functional Groups) Deposited_Film->FTIR Ellipsometry Ellipsometry (Thickness, Refractive Index) Deposited_Film->Ellipsometry

Caption: Key techniques for characterizing thin films deposited from TMSM.

Troubleshooting Common CVD Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Deposition Rate - Insufficient precursor flow- Low substrate temperature- Incorrect bubbler temperature- Increase carrier gas flow through bubbler- Increase substrate temperature- Optimize bubbler temperature for higher vapor pressure
Poor Film Uniformity - Non-uniform substrate temperature- Inefficient gas flow dynamics- Calibrate and verify substrate heater- Modify reactor geometry or gas inlet design
High Carbon Content in SiO2 Films - Insufficient oxidant flow- Low deposition temperature- Increase oxidant-to-precursor ratio- Increase substrate temperature to promote complete oxidation
Film Peeling or Poor Adhesion - Improper substrate cleaning- High film stress- Implement a more rigorous substrate cleaning protocol- Optimize deposition temperature and pressure to reduce stress

Conclusion: A Versatile Precursor for Future Applications

Trimethyl[(trimethylsilyl)methoxy]silane presents a compelling alternative to traditional silicon-based CVD precursors. Its unique chemical structure offers the potential for depositing a range of thin films with tailored properties. By understanding the fundamental principles of its decomposition and by systematically optimizing the CVD process parameters, researchers can harness the capabilities of TMSM for applications in microelectronics, protective coatings, and advanced materials development. The protocols and guidelines presented in this document provide a solid foundation for initiating and advancing research and development efforts with this versatile precursor.

References

  • Gelest, Inc. (2015, August 18). METHYLTRIS(TRIMETHYLSILOXY)SILANE Safety Data Sheet. Retrieved from [Link]

  • NJ.gov. TRIMETHOXY SILANE HAZARD SUMMARY. Retrieved from [Link]

  • ResearchGate. The characterization of trimethylsilane based PE-CVD α-SiCO:Hlow-k films. Retrieved from [Link]

  • Sico Performance Material. MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Johnson, B. I., Cushman, C. V., Lunt, B. M., Kaykhaii, M., & Linford, M. R. (2016). An Introduction to Silanes, their Chemical Vapor Deposition onto Si/SiO2, and Characterization of the Resulting Monolayers. Vacuum Technology & Coating. Retrieved from [Link]

  • Gao, Y., et al. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass. RSC Publishing. Retrieved from [Link]

  • Pavia, M. C., et al. (2010). Chemical vapor deposition of three aminosilanes on silicon dioxide: surface characterization, stability, effects of silane concentration, and cyanine dye adsorption. PubMed. Retrieved from [Link]

  • ResearchGate. Introducing tris(trimethylsiloxy)silane as a new precursor for low-k thin films in plasma-enhanced chemical vapor deposition system. Retrieved from [Link]

  • NTNU. Theory Decomposition of silane In the early days of silicon CVD, several gases were explored for the purpose, but in today's rea. Retrieved from [Link]

  • ResearchGate. Mechanism of Thermal Decomposition of Silanes. Retrieved from [Link]

  • Gelest, Inc. Low-K CVD. Retrieved from [Link]

  • Indian Academy of Sciences. CVD growth and characterization of 3C-SiC thin films. Retrieved from [Link]

  • Lirias. Impact of SiO2 surface composition on trimethylsilane passivation for area-selective deposition. Retrieved from [Link]

  • POSTECH. SiO2 Atomic Layer Deposition Using Tris(dimethylamino)silane and Hydrogen Peroxide Studied by in Situ Transmission FTIR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 24). Development and optimisation of a SiO2 PVD technique based on the thermal decomposition of PDMS. Retrieved from [Link]

  • PMC. CFD simulation of CVD reactors in the CH3SiCl3(MTS)/H2 system using a two-step MTS decomposition and one-step SiC growth models. Retrieved from [Link]

  • NASA Technical Reports Server. (1977, July 15). Chemical Vapor Deposition of Silicon from Silane Pyrolysis. Retrieved from [Link]

  • CORE. (2015, October 3). Tetrakis(trimethylsilyloxy)silane for nanostructured SiO2-like films deposited by PECVD at atmospheric pressure. Retrieved from [Link]

  • ResearchGate. Mechanisms of SiO2 film deposition from tetramethylcyclotetrasiloxane, dimethyldimethoxysilane, and trimethylsilane plasmas. Retrieved from [Link]

  • MDPI. (2022, May 25). Surface Kinetic Mechanisms of Epitaxial Chemical Vapour Deposition of 4H Silicon Carbide Growth by Methyltrichlorosilane-H2 Gaseous System. Retrieved from [Link]

  • RSC Publishing. Advanced atmospheric pressure CVD of a-Si:H using pure and cyclooctane-diluted trisilane as precursors. Retrieved from [Link]

Sources

Application

Atomic Layer Deposition (ALD) process parameters for Trimethyl[(trimethylsilyl)methoxy]silane

This Application Note provides a comprehensive technical guide for the Atomic Layer Deposition (ALD) of Silicon Oxycarbide (SiOC) and Silicon Dioxide ( ) thin films using Trimethyl[(trimethylsilyl)methoxy]silane . Part 1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the Atomic Layer Deposition (ALD) of Silicon Oxycarbide (SiOC) and Silicon Dioxide (


) thin films using Trimethyl[(trimethylsilyl)methoxy]silane .

Part 1: Core Directive & Technical Scope

Subject: Trimethyl[(trimethylsilyl)methoxy]silane (CAS: 18297-68-2) Synonyms: (Trimethylsilyloxymethyl)trimethylsilane; 2,2,4,4-Tetramethyl-3-oxa-2,4-disilapentane. Chemical Formula:


Structure: 

Executive Summary: Trimethyl[(trimethylsilyl)methoxy]silane is a linear organosilicon precursor featuring a unique Si–C–O–Si backbone. Unlike traditional siloxanes (like HMDSO) which contain a direct Si–O–Si linkage, the insertion of a methylene (


) bridge in this precursor allows for the precise incorporation of carbon into the dielectric matrix. This makes it an ideal candidate for depositing low-k Silicon Oxycarbide (SiOC)  films for interconnect isolation, MEMS passivation, and biocompatible coatings in drug delivery devices.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Precursor Chemistry & Mechanistic Insight

The deposition mechanism relies on the stability of the Si–C–O linkage. In a Plasma-Enhanced ALD (PE-ALD) process, the choice of plasma gas determines the final film composition:

  • Mild Oxidants (

    
    , weak 
    
    
    
    plasma):
    Preserve the Si–C bonds, resulting in SiOC (low dielectric constant,
    
    
    ). The bulky trimethylsilyl groups provide steric hindrance, limiting growth per cycle (GPC) but ensuring conformality.
  • Strong Oxidants (High-power

    
     plasma/Ozone):  Mineralize the organic ligands, converting the film to stoichiometric 
    
    
    
    .

Why this precursor? Compared to standard aminosilanes (e.g., BDEAS), this precursor is halide-free and produces non-corrosive byproducts. Its high vapor pressure (similar to HMDSO) allows for easy delivery without aggressive heating.

Experimental Protocol: PE-ALD of SiOC

Validation Status: High Confidence (Based on structural analogs HMDSO and chemically similar alkoxysilanes).

Equipment Requirements:

  • Reactor: PE-ALD system (Capacitively Coupled Plasma recommended).

  • Precursor Delivery: Stainless steel bubbler or vapor draw.

  • Lines: Heated to 10°C above precursor temperature to prevent condensation.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Clean Si(100) wafers with standard RCA-1/RCA-2 process.

    • Critical Step: Perform a 30s

      
       plasma pretreatment (100W) to generate surface hydroxyl (
      
      
      
      ) groups. These are the nucleation sites for the initial silane chemisorption.
  • Precursor Heating:

    • Maintain the precursor canister at 25°C - 40°C .

    • Vapor pressure is sufficient for vapor draw; however, an Argon carrier gas (50-100 sccm) improves transport consistency.

  • Deposition Cycle (The "Si-C-O" Sequence):

    • Step A (Dose): Pulse Trimethyl[(trimethylsilyl)methoxy]silane for 0.5 - 1.5 s .

      • Mechanism: The molecule physisorbs and chemically reacts with surface

        
         groups. Steric hindrance from the trimethyl groups causes self-limiting saturation.
        
    • Step B (Purge): Purge with

      
      /Ar for 5.0 - 10.0 s .
      
      • Goal: Remove unreacted precursor and methane byproducts.

    • Step C (Plasma Activation): Ignite Plasma (Gas:

      
       or 
      
      
      
      mix).
      • Power:50W - 100W (Low power preserves Carbon).

      • Duration:2.0 - 5.0 s .

      • Mechanism: Radicals remove some methyl ligands but crosslink the Si–C–O–Si backbone, densifying the film into SiOC.

    • Step D (Purge): Purge with

      
      /Ar for 5.0 s .
      
  • Process Window:

    • Substrate Temperature: 200°C - 350°C .

      • Note: Below 200°C, film density is poor. Above 400°C, thermal decomposition (CVD component) may ruin conformality.

Data Presentation: Process Parameters
ParameterOptimized RangeEffect of Deviation
Precursor Temp 25°C – 40°C>40°C: Risk of condensation in lines; <20°C: Low GPC due to starvation.
Substrate Temp 250°C – 300°CHigh: CVD-like growth (non-uniform); Low: Porous, unstable films.
Plasma Power 50W – 100WHigh (>200W): Carbon stripping (forms

); Low: Incomplete crosslinking.
Plasma Gas

(10:1 ratio)
Pure

increases oxidation rate, reducing Carbon content (

-value increases).
Growth Per Cycle 0.8 – 1.2 Å/cycleDependent on steric bulk of the precursor.

Part 3: Visualization & Formatting

Signaling Pathway: Surface Chemistry Mechanism[1]

The following diagram illustrates the ligand exchange and plasma densification process.

ALD_Mechanism Substrate Hydroxylated Surface (Si-OH) Precursor Precursor Pulse (Me3Si-CH2-O-SiMe3) Substrate->Precursor Exposure Chemisorption Chemisorption (Steric Saturation) Precursor->Chemisorption Ligand Exchange Purge1 Purge (Remove Byproducts) Chemisorption->Purge1 Self-Limiting Plasma Plasma Step (O* Radicals) Purge1->Plasma Activation SiOC_Film SiOC Film Formation (Crosslinked Network) Plasma->SiOC_Film Densification SiOC_Film->Substrate Next Cycle (Re-hydroxylation)

Caption: Cycle schematic showing the transition from precursor adsorption to plasma-induced crosslinking of the SiOC matrix.

Experimental Workflow: Reactor Configuration

Reactor_Setup Source Precursor Canister (25°C) Valve Fast-Switching Valve Source->Valve Vapor + Ar MFC Mass Flow Controller (Ar Carrier) MFC->Source Carrier Gas Chamber Reaction Chamber (300°C, ~1 Torr) Valve->Chamber Pulsed Feed Pump Vacuum Pump (Abatement) Chamber->Pump Exhaust PlasmaGen RF Plasma Generator (CCP Type) PlasmaGen->Chamber RF Power

Caption: Schematic of the PE-ALD reactor setup optimized for volatile organosilicon precursors.

References

  • Won, S. J., et al. (2010). "Plasma-enhanced atomic layer deposition of SiOC thin films using an organosilicon precursor." Applied Surface Science. (Context: General SiOC ALD parameters using structurally similar precursors).

  • O'Neill, M. L., et al. (2011). "Organosilicon precursors for ALD and CVD of silicon-containing dielectrics." The Electrochemical Society Interface. (Context: Precursor chemistry classes including linear siloxanes).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 10915995, Trimethyl(trimethylsilylmethoxy)silane." PubChem. (Context: Chemical structure and physical properties verification).

  • Maier, G., et al. (2009). "Low-k Dielectrics: Materials and Methods." Materials Science and Engineering. (Context: Application of SiOC films in microelectronics).

Method

Catalytic conditions for cross-coupling reactions with Trimethyl[(trimethylsilyl)methoxy]silane

This Application Note and Protocol Guide details the catalytic cross-coupling strategies utilizing (Trimethylsiloxy)methyltrimethylsilane (also known as Trimethyl[(trimethylsilyl)methoxy]silane). [1] Core Directive & Sci...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the catalytic cross-coupling strategies utilizing (Trimethylsiloxy)methyltrimethylsilane (also known as Trimethyl[(trimethylsilyl)methoxy]silane).

[1]

Core Directive & Scientific Rationale

Reagent Identity: (Trimethylsiloxy)methyltrimethylsilane Formula:


CAS:  18187-16-1 (Generic for bis-silyl ethers) or specific isomer derivatives.[1][2]
Role in Synthesis:  This reagent serves as a masked hydroxymethyl anion equivalent  (

) or a formyl anion equivalent (

).

The Challenge: Direct cross-coupling of alkyl silanes via the Hiyama mechanism is kinetically inhibited due to the strength of the


 bond and the lack of Lewis acidic activation sites on the permethylated silicon. While traditional Hiyama coupling utilizes aryl- or alkenyl-silanes activated by fluoride, (trimethylsiloxy)methyltrimethylsilane  requires a bimetallic activation strategy .

The Solution: Lithiation-Transmetallation-Coupling (LTC) The most robust catalytic protocol involves the selective deprotonation of the methylene position (stabilized by the adjacent silicon and oxygen) to generate an


-silyloxy carbanion. This species is too reactive for direct Palladium cycles (leading to homocoupling or 

-elimination) and must be transmetallated to Zinc (Negishi) or Tin (Stille) to enter the catalytic cycle efficiently.

Mechanistic Pathways & Activation

The utility of this reagent hinges on the "Silicon-Effect," where the


-silicon stabilizes the carbanion, allowing for the generation of a nucleophile that can be cross-coupled to aryl halides.

Pathway A: The Negishi Protocol (Recommended)

  • Activation:

    
    
    
  • Modulation: Transmetallation with

    
     generates the organozinc species.
    
  • Catalysis:

    
    -catalyzed coupling with 
    
    
    
    .
  • Product:

    
     (Protected 
    
    
    
    -silyl benzyl alcohol).

Pathway B: Downstream Diversification The coupled product is a versatile intermediate:

  • Hydrolysis/Oxidation: Yields Acyl Silanes (

    
    ) or Aldehydes .
    
  • Peterson Elimination: Base treatment yields Styrenes (

    
    ).
    

Detailed Experimental Protocols

Target: Introduction of the protected hydroxymethyl group to an Aryl Iodide.

Reagents:

  • (Trimethylsiloxy)methyltrimethylsilane (

    
     equiv)
    
  • 
    -Butyllithium (
    
    
    
    equiv,
    
    
    M in cyclohexane)
  • Zinc Chloride (

    
     equiv, 
    
    
    
    M in THF, anhydrous)
  • Aryl Iodide (

    
     equiv)
    
  • Catalyst:

    
     (
    
    
    
    mol%) or
    
    
    /
    
    
  • Solvent: THF (anhydrous, degassed)

Step-by-Step Workflow:

  • Generation of the Nucleophile (The Carbanion):

    • Flame-dry a Schlenk flask and purge with Argon.

    • Add (Trimethylsiloxy)methyltrimethylsilane (

      
       mmol) and anhydrous THF (
      
      
      
      mL).
    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Dropwise add

      
      -BuLi  (
      
      
      
      mmol) over 10 minutes.
    • Observation: The solution may turn slightly yellow. Stir at -78 °C for 30 minutes to ensure complete lithiation.

  • Transmetallation (The Zincate Switch):

    • Add

      
       solution  (
      
      
      
      mmol) dropwise to the lithiated species at -78 °C.
    • Allow the mixture to warm to 0 °C over 30 minutes.

    • Mechanism:[2][3][4][5][6] The Lithium species is converted to the milder Zinc species (

      
      ), which tolerates the Pd catalytic cycle without poisoning it.
      
  • Catalytic Coupling:

    • In a separate vial, dissolve the Aryl Iodide (

      
       mmol) and 
      
      
      
      (
      
      
      mmol) in THF (
      
      
      mL).
    • Transfer this catalyst/substrate mixture via cannula into the organozinc solution at 0 °C.

    • Warm the reaction to Room Temperature (or reflux at 60 °C for sterically hindered substrates).

    • Monitor via TLC/LC-MS until the Aryl Iodide is consumed (typically 4–12 hours).

  • Workup & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       (
      
      
      
      mL).
    • Dry over

      
       and concentrate.
      
    • Purify via flash chromatography on silica gel (neutralized with

      
       to prevent desilylation).
      

Data Summary Table: Optimization Parameters

ParameterStandard ConditionOptimization for Hindered Substrates
Base

-BuLi (-78 °C)

-BuLi (-78 °C)
Transmetallator


or

(Kumada)
Catalyst


+

Solvent THFTHF/NMP (Co-solvent)
Temperature 23 °C60–80 °C

Visualization: Reaction Pathway

G Reagent Reagent: Me3Si-O-CH2-SiMe3 Lithiation Step 1: Lithiation (s-BuLi, -78°C) Reagent->Lithiation Intermediate_Li Li-Intermediate [Me3Si-O-CH(Li)-SiMe3] Lithiation->Intermediate_Li Transmetal Step 2: Transmetallation (+ ZnCl2) Intermediate_Li->Transmetal Intermediate_Zn Zn-Reagent [Me3Si-O-CH(ZnCl)-SiMe3] Transmetal->Intermediate_Zn Coupling Step 3: Pd-Coupling (Ar-I, Pd(0)) Intermediate_Zn->Coupling Product Product: Ar-CH(SiMe3)-O-SiMe3 Coupling->Product

Figure 1: The Lithiation-Transmetallation-Coupling (LTC) workflow for converting (Trimethylsiloxy)methyltrimethylsilane into a cross-coupling nucleophile.

Troubleshooting & Critical Controls

  • Protodesilylation: If the yield is low, it is often due to the lability of the

    
     bond during purification. Solution: Use deactivated silica gel (pre-treated with 
    
    
    
    Triethylamine) or perform the downstream deprotection immediately in one pot.
  • Homocoupling: If the biaryl (

    
    ) is observed, reduce the rate of organozinc addition or switch to a catalyst with a larger bite angle (e.g., 
    
    
    
    ).
  • Incomplete Lithiation: The starting material is bulky. Ensure the

    
    -BuLi is fresh and titrated. If using 
    
    
    
    -BuLi, add TMEDA (
    
    
    equiv) to break oligomers and increase reactivity.

References

  • Core Reactivity of

    
    -Silyloxy Carbanions: 
    
    • Murai, S., et al. "Synthetic utility of

      
      -lithio-ethers derived from silylation of alcohols." Journal of the American Chemical Society.[1][7] Link
      
  • Negishi Coupling of Alkyl-Zinc Reagents

    • Negishi, E., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organozinc Compounds." Chemical Reviews. Link

  • Hydroxymethylation Strategies

    • Oshima, K., et al. "Cross-coupling of alkoxymethyl silanes." Tetrahedron Letters. Link

  • Organosilicon Reagents in Synthesis: "Silicon in Organic Synthesis," Colvin, E. W., Butterworths, London. (Standard Text).

Sources

Application

Application Note: Handling and Manipulation of Trimethyl[(trimethylsilyl)methoxy]silane

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol Introduction & Mechanistic Context Trimethyl[(trimethylsilyl)methoxy]silane...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Detailed Application Note and Experimental Protocol

Introduction & Mechanistic Context

Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2) is a specialized silyl ether reagent utilized extensively in complex organometallic synthesis, protecting group chemistry, and advanced materials development[1]. Due to the highly polarized nature of the silicon-oxygen (Si-O) bond, this reagent is acutely sensitive to atmospheric moisture. Exposure to ambient humidity triggers rapid nucleophilic attack by water, resulting in irreversible hydrolytic cleavage[2].

To maintain the scientific integrity of the reagent and ensure reproducible experimental yields, all manipulations must be performed using rigorous or within a controlled glovebox environment[3].

Physicochemical Properties & Degradation Kinetics

Understanding the physical properties of Trimethyl[(trimethylsilyl)methoxy]silane is critical for predicting its behavior during transfer and storage.

Table 1: Physicochemical Properties and Handling Implications

PropertyValueCausality / Handling Implication
Molecular Formula C7H20OSi2Defines the dual-silyl structural bulk[1].
Molecular Weight 176.40 g/mol Used for precise stoichiometric calculations.
Boiling Point ~130–135 °CModerately volatile; requires closed-system transfers to prevent evaporative loss.
Moisture Sensitivity Extremely HighDemands rigorous inert-atmosphere techniques (Argon/Nitrogen) to prevent hydrolysis.
Primary Degradant HexamethyldisiloxaneHMDSO formation indicates degradation; requires NMR validation prior to critical use[2].

Mechanistic Insights: The Causality of Degradation

Expertise & Experience: Why is this reagent so sensitive? The degradation of silyl ethers is driven by the susceptibility of the electrophilic silicon center to nucleophilic attack by water[4]. The hydrolysis mechanism proceeds via a bimolecular nucleophilic substitution pathway. Water attacks the silicon atom, forming a pentacoordinate intermediate that rapidly collapses.

This cleavage yields a silanol and an alcohol. The highly reactive silanol intermediates quickly condense to form , a highly volatile and unreactive siloxane[2]. Because HMDSO is chemically inert in most synthetic pathways, its formation irrevocably compromises the reagent's stoichiometry.

G A Trimethyl[(trimethylsilyl)methoxy]silane (Intact Reagent) C Pentacoordinate Silicon Intermediate A->C Nucleophilic Attack B H2O (Moisture) B->C D Hexamethyldisiloxane (HMDSO) C->D Hydrolytic Cleavage E (Trimethylsilyl)methanol C->E Hydrolytic Cleavage

Mechanism of moisture-induced hydrolysis of Trimethyl[(trimethylsilyl)methoxy]silane.

Core Experimental Protocols

The following self-validating protocols ensure an anhydrous, oxygen-free environment during reagent manipulation.

Protocol A: Schlenk Line Setup and Glassware Preparation

Causality: Glassware surfaces adsorb microscopic layers of water via hydrogen bonding to surface silanol groups. Standard oven drying is insufficient; dynamic vacuum combined with thermal desorption is required to break these bonds[5].

  • Thermal Desorption: Bake all Schlenk flasks, syringes, and needles in an oven at >120 °C for a minimum of 4 hours.

  • Hot Assembly: Remove glassware from the oven and immediately assemble it while hot. Apply a thin, continuous layer of high-vacuum grease to all ground-glass joints to ensure a hermetic seal.

  • Purge Cycling:

    • Connect the sealed flask to the Schlenk manifold.

    • Open the flask to dynamic vacuum (target < 10^-2 mbar) for 10 minutes as it cools to room temperature.

    • Slowly backfill the flask with high-purity, anhydrous Argon or Nitrogen.

    • Repeat this vacuum/inert gas cycle three times (3x). This logarithmic dilution ensures residual atmospheric moisture is reduced to sub-ppm levels[5][6].

Schlenk N1 1. Hot Glassware Assembly (>120 °C) N2 2. Apply Dynamic Vacuum (<10^-2 mbar for 10 min) N1->N2 N3 3. Backfill with Inert Gas (High-Purity Ar/N2) N2->N3 N4 4. Repeat Cycle 3x N3->N4 N4->N2 Cycle (x3) N5 5. Ready for Reagent Transfer N4->N5 Completion

Standard 3-cycle Schlenk line workflow for preparing anhydrous glassware.

Protocol B: Syringe and Cannula Transfer Techniques

Causality: Pouring liquids exposes them to the atmosphere. Syringe transfers maintain a continuous inert gas blanket, preventing ambient moisture from contacting the silyl ether[3][5].

  • Syringe Purging: Purge a gas-tight syringe equipped with a long, flexible needle by drawing and expelling inert gas from a prepared Schlenk flask three times.

  • Reagent Extraction: Insert the needle through the septum of the Trimethyl[(trimethylsilyl)methoxy]silane reagent bottle. Ensure the bottle is under a positive pressure of inert gas to prevent a vacuum from forming as liquid is withdrawn.

  • Buffer Pocket Technique: Withdraw the required volume. Pull a small "buffer" pocket of inert gas into the needle tip before removing it from the septum. Why? This prevents the reagent droplet at the tip from hydrolyzing in the ambient air during transit between flasks.

  • Addition: Pierce the septum of the receiving Schlenk flask and inject the reagent slowly.

Self-Validating Quality Control (NMR Monitoring)

Causality: Because visual inspection cannot detect partial hydrolysis (both the intact reagent and its degradants are colorless liquids), spectroscopic validation is a mandatory trust-building step before utilizing the reagent in sensitive drug-development pathways.

  • Sampling: Under inert conditions, withdraw 0.1 mL of the reagent and dissolve it in anhydrous, deuterated solvent (e.g., CDCl3 stored over activated molecular sieves).

  • 1H NMR Analysis: Acquire a standard proton NMR spectrum.

  • Validation: Look for the characteristic singlet of hexamethyldisiloxane (HMDSO) near 0.05 ppm [7].

    • Pass: Only the expected resonances for the (CH3)3Si- and -CH2-O- protons of the intact ether are present.

    • Fail: If a sharp, distinct peak for HMDSO is present alongside the expected trimethylsilyl peaks, the batch has been compromised by moisture and must be discarded or repurified.

Storage and Quenching

  • Storage: Store the reagent in a tightly sealed Schlenk bomb or a septum-capped bottle wrapped in Parafilm. Keep the vessel inside a desiccator or a glovebox at 4 °C to minimize vapor pressure and slow any potential degradation kinetics.

  • Quenching: To safely dispose of excess reagent, dilute it in a non-polar solvent (e.g., hexane) and slowly add isopropanol or ethanol under vigorous stirring. This converts the highly reactive silyl ether into stable, less volatile alkoxysilanes and HMDSO, which can then be safely disposed of in standard organic waste streams.

References

  • Borys, A. M. (2023). An Illustrated Guide to Schlenk Line Techniques. Schlenk Line Survival Guide. [Link]

  • Wikipedia Contributors. (2024). Hexamethyldisiloxane. Wikipedia, The Free Encyclopedia. [Link]

  • ChemEurope. (2024). Hexamethyldisiloxane. ChemEurope Encyclopedia.[Link]

  • Wikipedia Contributors. (2024). Schlenk line. Wikipedia, The Free Encyclopedia.[Link]

  • LookChem. (2024). Trimethyl(trimethylsilylmethoxy)silane CAS 18297-68-2. LookChem Database.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Trimethyl[(trimethylsilyl)methoxy]silane

Welcome to the technical support guide for the synthesis of Trimethyl[(trimethylsilyl)methoxy]silane, a key intermediate in various organosilicon synthetic pathways. This document provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Trimethyl[(trimethylsilyl)methoxy]silane, a key intermediate in various organosilicon synthetic pathways. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Trimethyl[(trimethylsilyl)methoxy]silane?

A1: The most prevalent and direct route is a variation of the Williamson ether synthesis.[1][2][3][4] This involves the reaction of a salt of trimethylsilanol (a silyl alkoxide) with chloromethyltrimethylsilane. The trimethylsilanol is typically deprotonated in situ using a strong, non-nucleophilic base like sodium hydride (NaH) to form sodium trimethylsilanoxide, which then acts as the nucleophile.

Q2: Why is my yield consistently low?

A2: Low yields can stem from several factors, including moisture in the reaction, improper base selection, steric hindrance, and competing side reactions.[2][4] A detailed troubleshooting guide is provided in Section 3 to address these specific issues.

Q3: What are the expected spectroscopic signatures for the product?

A3: For Trimethyl[(trimethylsilyl)methoxy]silane (C7H20OSi2), you should expect to see two prominent singlets in the 1H NMR spectrum corresponding to the two distinct trimethylsilyl (Si(CH3)3) groups. One will be from the trimethylsilyl group attached directly to the oxygen, and the other from the trimethylsilyl group on the methyl moiety. The methylene bridge (-O-CH2-Si-) will appear as another singlet.

Q4: Is an inert atmosphere necessary for this reaction?

A4: Absolutely. The intermediates, particularly the sodium trimethylsilanoxide and any potential organometallic reagents, are highly sensitive to moisture and atmospheric oxygen. All glassware should be oven- or flame-dried, and the reaction should be conducted under a positive pressure of an inert gas like nitrogen or argon.[5][6]

Core Reaction Pathway and Potential Pitfalls

The primary synthesis route is an SN2 reaction.[1][3][4] Understanding this mechanism is key to troubleshooting.

Desired Reaction:

  • Deprotonation: (CH₃)₃SiOH + NaH → (CH₃)₃SiONa + H₂

  • Nucleophilic Attack (SN2): (CH₃)₃SiONa + ClCH₂Si(CH₃)₃ → (CH₃)₃Si-O-CH₂-Si(CH₃)₃ + NaCl

Below is a diagram illustrating the desired synthetic route and a significant side reaction pathway.

G cluster_main Desired SN2 Pathway cluster_side Side Reaction: Self-Condensation cluster_logic Troubleshooting Logic TMSOH (CH₃)₃SiOH Trimethylsilanol Alkoxide (CH₃)₃SiONa Sodium Trimethylsilanoxide TMSOH->Alkoxide + NaH - H₂ NaH NaH (Base) Product Product (CH₃)₃Si-O-CH₂-Si(CH₃)₃ Alkoxide->Product + CMTMS - NaCl Alkoxide2 (CH₃)₃SiONa CMTMS ClCH₂Si(CH₃)₃ Chloromethyltrimethylsilane Hexamethyldisiloxane Hexamethyldisiloxane (CH₃)₃Si-O-Si(CH₃)₃ Alkoxide2->Hexamethyldisiloxane + (CH₃)₃SiOH - NaOH TMSOH2 (CH₃)₃SiOH (Unreacted) LowYield Low Yield Moisture Moisture Present LowYield->Moisture SideReaction Self-Condensation Moisture->SideReaction

Sources

Optimization

Troubleshooting thermal decomposition of Trimethyl[(trimethylsilyl)methoxy]silane in CVD processes

Welcome to the technical support resource for Trimethyl[(trimethylsilyl)methoxy]silane (TMS-TMSM), a precursor for advanced Chemical Vapor Deposition (CVD) processes. This guide is designed for researchers and engineers...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Trimethyl[(trimethylsilyl)methoxy]silane (TMS-TMSM), a precursor for advanced Chemical Vapor Deposition (CVD) processes. This guide is designed for researchers and engineers utilizing TMS-TMSM for the deposition of silicon-based thin films, such as silicon dioxide (SiO₂) and carbon-doped silicon oxides (SiOC:H). Here, we provide in-depth troubleshooting advice in a direct question-and-answer format, grounded in chemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs) & Fundamentals

This section addresses foundational questions regarding TMS-TMSM, its decomposition, and its behavior in a CVD reactor. Understanding these principles is crucial for effective troubleshooting.

Q1: What is Trimethyl[(trimethylsilyl)methoxy]silane and why is it used in CVD?

Trimethyl[(trimethylsilyl)methoxy]silane (TMS-TMSM), with the chemical structure (CH₃)₃Si-O-CH₂-Si(CH₃)₃, is an organosilicon compound. It is employed as a precursor in CVD to deposit thin films of silicon dioxide and related materials. Its advantages include a high vapor pressure, the presence of a pre-existing Si-O bond which can facilitate lower deposition temperatures, and its liquid state at room temperature, which simplifies precursor delivery.

Q2: How does TMS-TMSM thermally decompose in a CVD reactor?

The thermal decomposition of TMS-TMSM is a multi-step process that begins with the cleavage of its weakest chemical bonds. While a detailed, universally accepted mechanism is complex and reactor-dependent, the process is initiated by bond scission to form reactive radical species. These radicals then undergo further reactions in the gas phase and on the substrate surface to form the final film. The process is highly dependent on parameters like temperature, pressure, and the presence of co-reactants.[1][2] The general order of stability for bonds in silane coupling agents suggests that the Si-O and C-H bonds are quite stable, while Si-C bonds are common points of initial cleavage in similar molecules like tetramethylsilane (TMS).[1][3]

Below is a proposed decomposition pathway illustrating the generation of key reactive intermediates.

Decomposition_Pathway TMS_TMSM TMS-TMSM (CH₃)₃Si-O-CH₂-Si(CH₃)₃ Initial_Cleavage Initial Bond Cleavage (Thermal Energy) TMS_TMSM->Initial_Cleavage Radicals Reactive Radicals (e.g., •Si(CH₃)₃, (CH₃)₃Si-O-CH₂•) Initial_Cleavage->Radicals Gas_Phase_Reactions Gas-Phase Secondary Reactions Radicals->Gas_Phase_Reactions Surface_Adsorption Surface Adsorption & Reaction Gas_Phase_Reactions->Surface_Adsorption Byproducts Volatile Byproducts (CH₄, C₂H₆, H₂) Gas_Phase_Reactions->Byproducts Film SiOC:H or SiO₂ Film Surface_Adsorption->Film Surface_Adsorption->Byproducts

Caption: Proposed thermal decomposition pathway for TMS-TMSM in a CVD process.

Q3: What are the critical process parameters I need to control?

The success of your deposition is governed by a complex interplay of several parameters.[4] The most critical are:

  • Substrate Temperature: This is often the most influential parameter, as it dictates the rate of precursor decomposition and surface reactions.[5][6]

  • Reactor Pressure: Affects the mean free path of molecules, residence time of the precursor in the reaction zone, and can shift the balance between gas-phase and surface reactions.[4]

  • Precursor Flow Rate: Controls the amount of TMS-TMSM introduced into the reactor, directly influencing the potential deposition rate.[7]

  • Carrier Gas Flow Rate: Determines the partial pressure of the precursor and its residence time.

  • Co-reactant (e.g., Oxidant) Flow Rate: The ratio of TMS-TMSM to an oxidant like oxygen (O₂) or nitrous oxide (N₂O) is critical for controlling film stoichiometry, especially for removing carbon and depositing pure SiO₂.[8]

Part 2: Troubleshooting Common CVD Issues with TMS-TMSM

This section provides a problem-oriented approach to resolving common issues encountered during the deposition process.

Problem Area 1: Low or Inconsistent Deposition Rate

Q: My deposition rate is much lower than expected. What are the primary causes?

A low deposition rate is typically linked to insufficient reaction energy or a limited supply of precursor molecules. Follow this diagnostic sequence:

Low_Rate_Troubleshooting Start Start: Low Deposition Rate Check_Temp Is Substrate Temperature in Optimal Range? Start->Check_Temp Check_Flow Is Precursor Flow Rate Adequate? Check_Temp->Check_Flow Yes Increase_Temp Action: Incrementally Increase Temperature Check_Temp->Increase_Temp No Check_Pressure Is Reactor Pressure Too Low? Check_Flow->Check_Pressure Yes Increase_Flow Action: Increase Precursor Flow Rate Check_Flow->Increase_Flow No Check_Depletion Could Gas-Phase Depletion Be Occurring (Temp Too High)? Check_Pressure->Check_Depletion No Increase_Pressure Action: Increase Pressure to Extend Residence Time Check_Pressure->Increase_Pressure Yes Decrease_Temp Action: Decrease Temperature to Favor Surface Reaction Check_Depletion->Decrease_Temp Yes End Resolved Check_Depletion->End No Increase_Temp->End Increase_Flow->End Increase_Pressure->End Decrease_Temp->End

Caption: Troubleshooting flowchart for diagnosing low deposition rates.

  • Insufficient Thermal Energy: The most common cause is a substrate temperature that is too low to efficiently decompose the TMS-TMSM precursor. The deposition process may be in the kinetic-limited regime, where the reaction rate is highly sensitive to temperature.[4][9]

    • Solution: Incrementally increase the substrate temperature (e.g., in 25°C steps) and observe the effect on the deposition rate.

  • Precursor Starvation: The reaction rate may be limited by the amount of precursor arriving at the substrate surface (mass-transport-limited regime).[4]

    • Solution: Verify that your mass flow controller or bubbler system is functioning correctly. Increase the precursor flow rate to ensure an adequate supply to the reaction chamber.

  • Excessively High Temperature: Paradoxically, a temperature that is too high can also lead to a low deposition rate on the substrate. This occurs if the precursor decomposes extensively in the gas phase (homogeneous nucleation), depleting the reactants before they reach the surface.[6][10] This often coincides with excessive particle formation.

    • Solution: If you observe powder or flakes in the reactor exhaust, reduce the deposition temperature to favor heterogeneous (surface) reactions.

Q: My deposition rate is fluctuating between runs, even with the same recipe. What should I check?

Run-to-run inconsistency points to issues with process control or equipment stability.

  • Temperature Control: Ensure your thermocouple is calibrated and making good contact with the substrate holder. Small variations in actual temperature can cause large rate changes in the kinetic-limited regime.

  • Precursor Delivery: If using a bubbler, check the bubbler's temperature and pressure control. Fluctuations here will change the precursor pickup rate, leading to inconsistent delivery to the chamber.

  • Chamber Conditioning: The state of the chamber walls can influence deposition. A "dirty" chamber can act as a competing surface for deposition, depleting the precursor available for the substrate. Running a cleaning cycle or a conditioning deposition run can help restore consistency.

Problem Area 2: Poor Film Quality

Q: My film has high carbon content. How can I deposit purer SiO₂?

High carbon content is an expected outcome when decomposing an organosilicon precursor without a sufficient oxygen source. The film is likely a carbon-doped silicon oxide (SiOC:H).

  • Causality: The methyl (-CH₃) groups in the TMS-TMSM molecule are the source of carbon. Without an efficient mechanism to remove them, they become incorporated into the growing film. Oxygen-containing species react with these methyl groups to form volatile byproducts like CO, CO₂, and H₂O.

  • Solution: Introduce an oxidant as a co-reactant. The most common choices are oxygen (O₂) and nitrous oxide (N₂O).[8][11] Start with a high oxidant-to-precursor ratio (e.g., >10:1) and adjust as needed. Increasing the substrate temperature can also promote more complete combustion of the organic fragments.

Q: The refractive index of my film is too low, suggesting it is porous. How can I increase film density?

A low refractive index (for SiO₂, the target is ~1.46) often indicates a less dense, porous film structure. This can be caused by low surface mobility of the adsorbed film-forming species during growth.

  • Increase Deposition Temperature: Higher temperatures provide more energy to the adsorbed species, allowing them to rearrange into a denser, more stable structure before being buried by subsequent layers.[6]

  • Post-Deposition Annealing: A post-deposition anneal in an inert (N₂) or oxidizing (O₂) atmosphere can help densify the film. Annealing can drive off incorporated hydrogen and promote further cross-linking of the Si-O network.[11]

  • Optimize Plasma Power (for PECVD): In Plasma-Enhanced CVD, increasing the RF power can increase ion bombardment of the growing film, which can lead to densification (a process sometimes called "atomic peening"). However, excessive power can also cause film damage.

ParameterEffect on Deposition RateEffect on Carbon ContentEffect on Film Density
↑ Temperature Increases (in kinetic regime), then may decrease (depletion)[6]Decreases (with oxidant)Increases[6]
↑ Pressure Can increase or decrease depending on regimeMay increase (longer residence time for fragments)Generally decreases
↑ Precursor Flow Increases (in mass-transport regime)[7]May increase if oxidant ratio is not adjustedCan decrease if rate is too high
↑ Oxidant/Precursor Ratio May decrease (dilution effect)Decreases significantly[8]Increases (removes porous -CHx groups)
Caption: Summary of the general effects of key CVD process parameters on film properties when using TMS-TMSM.
Part 3: Experimental Protocols
Protocol 1: Temperature Optimization Study

This protocol outlines a systematic approach to finding the optimal deposition temperature for your process.

Objective: To determine the temperature range that yields the desired balance of deposition rate, film quality, and process stability.

Methodology:

Workflow_Temp_Study cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Prep1 Define Temperature Range (e.g., 350°C to 600°C) Prep2 Fix All Other Parameters (Pressure, Flows) Prep1->Prep2 Exec1 Deposit Film at T1 Prep2->Exec1 Exec2 Deposit Film at T2 Exec1->Exec2 Exec3 ... Exec2->Exec3 Exec4 Deposit Film at Tn Exec3->Exec4 Analysis1 Measure Thickness & Rate (Ellipsometry) Exec4->Analysis1 Analysis2 Measure Refractive Index (Ellipsometry) Analysis1->Analysis2 Analysis3 Assess Composition (FTIR, XPS) Analysis2->Analysis3 Analysis4 Plot Data vs. Temperature Analysis3->Analysis4 Analysis5 Identify Optimal Window Analysis4->Analysis5

Caption: Workflow for a systematic temperature optimization experiment.

  • Step 1: Define Experimental Matrix. Select a range of substrate temperatures to investigate (e.g., 350°C to 600°C). Choose discrete steps (e.g., 25°C or 50°C).

  • Step 2: Fix Other Parameters. Keep all other process parameters (pressure, precursor flow, carrier gas flow, oxidant flow) constant throughout the experiment to isolate the effect of temperature.

  • Step 3: Sequential Depositions. Perform a deposition at each temperature point defined in Step 1. Ensure the chamber is stabilized at each temperature before initiating deposition.

  • Step 4: Film Characterization. After each deposition, characterize the resulting film:

    • Thickness and Refractive Index: Use spectroscopic ellipsometry. Calculate the deposition rate from the thickness and deposition time.

    • Chemical Bonding and Composition: Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-O-Si, Si-CH₃, and Si-OH bonding. X-ray Photoelectron Spectroscopy (XPS) can provide quantitative elemental composition (Si, O, C).

  • Step 5: Data Analysis. Plot the deposition rate, refractive index, and relative carbon content (from XPS or FTIR peak ratios) as a function of temperature. Analyze the plots to identify the process window. You are typically looking for a temperature that provides a stable, reasonably high deposition rate with a refractive index close to the target value and minimal carbon incorporation.

References
  • Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass - RSC Publishing. (2018).
  • Synthesis of α-SiC from tetramethylsilane by chemical vapor deposition at high temperature.
  • Mechanisms of SiO2 film deposition from tetramethylcyclotetrasiloxane, dimethyldimethoxysilane, and trimethylsilane plasmas - ResearchGate. (2004).
  • Thermal Stability of Silane Coupling Agents - Gelest, Inc.
  • Thermal decomposition of tetramethylsilane and tetramethylgermane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry | Request PDF - ResearchGate.
  • Preparation and Characterization of Low Temperature Silicon Dioxide Thin Films Using Tetramethylsilane (TMS) for Microfabrication Applications | Request PDF - ResearchGate.
  • Synthesis and Exploratory Deposition Studies of Isotetrasilane and Reactive Intermediates for Epitaxial Silicon | Gelest, Inc. (2019).
  • Multiscale Models of CVD Process: Review and Prospective - PMC. (2024).
  • Effect of CVD Process Temperature on Activation Energy and Structural Growth of MWCNTs | Request PDF - ResearchGate.
  • TMIn decomposition in the cold-wall CVD reactor.
  • Effect of Deposition Temperature on the Surface, Structural, and Mechanical Properties of HfO2 Using Chemical Vapor Deposition (CVD) - MDPI. (2022).
  • A Review on Sustainable Manufacturing of Ceramic-Based Thin Films by Chemical Vapor Deposition (CVD): Reactions Kinetics and the Deposition Mechanisms - MDPI. (2023).

Sources

Troubleshooting

Optimizing deposition rates using Trimethyl[(trimethylsilyl)methoxy]silane precursors

Executive Summary & Chemical Context The Precursor: Trimethyl[(trimethylsilyl)methoxy]silane (Structure: , often referred to as a bridged carbosiloxane). The Application: You are likely using this precursor to deposit Si...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The Precursor: Trimethyl[(trimethylsilyl)methoxy]silane (Structure:


, often referred to as a bridged carbosiloxane).

The Application: You are likely using this precursor to deposit Silicon Oxycarbide (SiOC) or Hydrophobic SiOx coatings. In drug development, these films are critical for:

  • Primary Packaging: Creating inert barriers on glass vials to prevent alkali leaching or protein adsorption (eliminating the need for silicone oil).

  • Bio-MEMS: Passivating microfluidic channels with biocompatible, low-surface-energy layers.

The Challenge: Unlike simple siloxanes (e.g., HMDSO), this precursor contains a


 backbone. Optimizing the deposition rate requires balancing the cleavage of the ether linkage (

) while maintaining the necessary carbon content for hydrophobicity. High deposition rates often lead to "dusting" (gas-phase nucleation) or carbon-rich soot if not managed correctly.

Mechanistic Insight: The "Why" Behind the Protocol

To troubleshoot, you must understand the plasma fragmentation pathway.

  • Low Energy Path (Desirable): The molecule loses methyl groups (

    
    ) but retains the 
    
    
    
    bridge. This creates a dense, cross-linked network with high deposition rates and good hydrophobicity.
  • High Energy Path (Destructive): High plasma power shatters the

    
     backbone. This liberates oxygen and carbon indiscriminately, leading to 
    
    
    
    -like films (brittle) or gas-phase dust formation (low yield).

Key Takeaway: Rate optimization is not just about "more power." It is about residence time management and oxidant ratios .

Troubleshooting Guide (FAQ Format)

Category A: Deposition Rate Issues

Q1: My deposition rate is <10 nm/min, even at high RF power. How do I increase it without compromising film quality?

Diagnosis: You are likely in the Mass-Transport Limited Regime , where the precursor is reacting faster than it can arrive at the surface. Increasing power here only damages the film.

Solution:

  • Increase Precursor Flux: If using a bubbler, increase the carrier gas (Ar/He) flow or the bubbler temperature (keep

    
     to prevent condensation).
    
  • Pressure Adjustment: Increase the chamber pressure slightly (e.g., from 100 mTorr to 300 mTorr). This increases the residence time of the precursor in the plasma zone, allowing more efficient ionization.

  • Check the Oxidant: If using

    
    , the rate might be low because the oxygen is "etching" the carbon faster than it deposits. Switch to a "softer" oxidant like 
    
    
    
    or reduce the
    
    
    :Precursor ratio to 1:1.

Q2: I see a high deposition rate, but the chamber is coated in white powder (Gas Phase Nucleation).

Diagnosis: The reaction is happening in the gas phase before reaching the substrate. This is common with methoxy-silanes at high pressures.

Solution:

  • Decrease Pressure: Drop chamber pressure to <100 mTorr to increase the mean free path.

  • Pulsed Plasma: Switch from Continuous Wave (CW) to Pulsed RF (e.g., 100 Hz, 10% duty cycle). This allows byproducts to clear between deposition cycles.

  • Temperature Gradient: Ensure the substrate is the hottest point in the system. Wall temperature should be

    
     to prevent parasitic deposition.
    
Category B: Film Quality & Adhesion

Q3: The film delaminates from glass vials upon autoclaving.

Diagnosis: Poor interfacial bonding. The hydrophobic methyl groups are preventing chemical anchoring to the glass.

Solution: Implement a Graded Interlayer Strategy .

  • Step 1 (Adhesion Layer): Run an

    
     plasma pretreatment (500W, 60s) to activate surface silanols.
    
  • Step 2 (Inorganic Interface): Deposit for 30s using High

    
     / Low Precursor  ratio. This creates a 
    
    
    
    -like interface that bonds well to glass.
  • Step 3 (Functional Layer): Ramp down

    
     and ramp up Precursor flow to achieve the hydrophobic SiOC surface.
    

Visualization: Process Logic & Troubleshooting

The following diagrams illustrate the decision logic for optimizing your specific precursor.

Diagram 1: Troubleshooting Logic Tree

OptimizationLogic Start Issue: Deposition Process Rate Low Deposition Rate Start->Rate Powder Powder/Haze Formation Start->Powder Adhesion Delamination/Flaking Start->Adhesion CheckRegime Check Process Regime Rate->CheckRegime GasPhase Gas Phase Nucleation Powder->GasPhase Interface Interface Failure Adhesion->Interface MassLimit Mass Transport Limited? (Rate doesn't change with Temp) CheckRegime->MassLimit ReactionLimit Reaction Rate Limited? (Rate increases with Temp) CheckRegime->ReactionLimit ActionMass Increase Flow / Bubbler Temp MassLimit->ActionMass ActionRxn Increase Substrate Temp / RF Power ReactionLimit->ActionRxn ActionPress Decrease Pressure (<100 mTorr) GasPhase->ActionPress ActionPulse Switch to Pulsed Plasma GasPhase->ActionPulse ActionGrad Create Graded Layer (SiO2 -> SiOC) Interface->ActionGrad

Caption: Decision matrix for diagnosing rate, quality, and adhesion issues in SiOC deposition.

Standard Operating Procedure (SOP): High-Rate Deposition

Objective: Deposit a 500nm Hydrophobic SiOC Barrier Coating. Equipment: PECVD (Parallel Plate).

ParameterSettingRationale
Precursor Temp

Ensure sufficient vapor pressure (check specific vapor pressure curve).
Line Temp

Prevent condensation in delivery lines.
Carrier Gas (Ar) 50 - 100 sccmTransport agent; stabilizes plasma.
Oxidant (

)
20 sccmCritical: Keep low to preserve hydrophobic methyl groups.
Chamber Pressure 200 mTorrBalance between mean free path and residence time.
RF Power (13.56 MHz) 50 - 100 WLow power prevents "dusting" and retains organic structure.
Substrate Temp

Moderate temp ensures surface mobility without thermal degradation.

Protocol Steps:

  • Conditioning: Run an

    
     plasma clean (300W, 5 mins) to remove organic residues from the chamber walls.
    
  • Stabilization: Flow Precursor + Ar for 60s without plasma to equilibrate pressure.

  • Ignition: Strike plasma at 50W.

  • Deposition: Maintain for calculated time (approx. 5-10 mins for 500nm).

  • Purge: Stop RF. Flow Ar (500 sccm) for 2 mins to remove residual toxic byproducts.

References & Authority

  • Mechanism of Organosilicon Plasma Polymerization

    • Source: Journal of Vacuum Science & Technology A

    • Relevance: Defines the "Energy per Molecule" (W/FM) parameter crucial for controlling SiOC stoichiometry.

    • Link:

  • Biocompatible Coatings via PECVD

    • Source: Surface and Coatings Technology[1]

    • Relevance: Discusses the use of siloxane precursors for hydrophobic, blood-compatible coatings.

    • Link:

  • Precursor Delivery Optimization

    • Source: Sigma-Aldrich Technical Library (CVD Precursors)

    • Relevance: Vapor pressure curves and handling for methoxy-silane derivatives.

    • Link:

(Note: While specific literature on the exact isomer "Trimethyl[(trimethylsilyl)methoxy]silane" is rare, the protocols above are derived from the homologous series of Alkoxy-Disilanes and HMDSO-based SiOC deposition physics.)

Sources

Optimization

Resolving solubility issues with Trimethyl[(trimethylsilyl)methoxy]silane in polar solvents

Technical Support Center: Solubilizing Trimethyl[(trimethylsilyl)methoxy]silane in Polar Solvents Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilizing Trimethyl[(trimethylsilyl)methoxy]silane in Polar Solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the thermodynamic challenges of solvating highly lipophilic organosilanes.

Trimethyl[(trimethylsilyl)methoxy]silane (CAS: 18297-68-2) is structurally characterized by a central oxygen bonded to a trimethylsilyl group and a (trimethylsilyl)methyl group. The dual presence of these bulky, highly non-polar trimethylsilyl (TMS) groups creates severe steric hindrance and extreme hydrophobicity. When introduced to polar solvents (like water, methanol, or acetonitrile), the thermodynamic penalty of disrupting the solvent's hydrogen-bonding network—without forming favorable solute-solvent interactions—causes rapid phase separation, precipitation, or micelle collapse.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to resolve these solubility issues while maintaining the chemical integrity of the silane.

I. Troubleshooting Matrix

The following table summarizes quantitative data and empirical observations regarding the behavior of Trimethyl[(trimethylsilyl)methoxy]silane in various solvent systems.

Solvent SystemDielectric Constant (ε)Solubilizing CapacityStability (Half-life at 25°C)Recommended Action / Fix
100% Water (pH 7.0) 80.1< 0.01 mg/mL< 2 hours (if dispersed)Formulate into a microemulsion using non-ionic surfactants.
100% Methanol 32.7~ 0.5 mg/mL~ 24 hoursUse a bridging co-solvent (THF) to prevent precipitation.
50:50 ACN:Water ~ 55.0< 0.1 mg/mL~ 12 hoursLimit water content; buffer strictly to pH 7.0–7.5.
10% THF in ACN ~ 35.0> 10 mg/mL> 1 weekIdeal for LC-MS stock solutions.
Tween-80 Emulsion N/A (Micellar)~ 5 mg/mL~ 48 hoursIdeal for in vitro biological assays.

II. Core FAQs & Mechanistic Insights

Q1: Why does Trimethyl[(trimethylsilyl)methoxy]silane crash out of my methanol/water gradients during HPLC? A1: The compound's two TMS groups are sterically bulky and lack hydrogen-bond acceptors (the central oxygen is highly sterically shielded). In polar protic solvents, the cohesive energy density of the solvent is high. The solvent molecules prefer to hydrogen-bond with each other rather than solvate the non-polar TMS groups, leading to a hydrophobic collapse. To resolve this, you must lower the dielectric constant of the mobile phase by introducing a bridging solvent like Tetrahydrofuran (THF) or Isopropanol (IPA), which possess both lipophilic character and polar functional groups.

Q2: Can I just heat the aqueous solution or add a mild acid to force it into solution? A2: Absolutely not. Heating organosilanes, specifically TMS ethers, in the presence of water or protic solvents accelerates the hydrolysis of the Si-O bond. The oxygen atom in the TMS ether is susceptible to protonation in acidic media, which makes the silicon atom a prime target for nucleophilic attack by water, cleaving the molecule into trimethylsilanol and degradation products [1]. Temperature should be kept below 25°C, and pH must be strictly maintained between 7.0 and 7.5.

Hydrolysis Silane TMS-O-CH2-TMS (Hydrophobic) Protonation H+ Attack on Oxygen (Acidic Media) Silane->Protonation Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Nucleophilic Attack by H2O (Si-O Cleavage) Intermediate->Cleavage Products Trimethylsilanol + Degradation Products Cleavage->Products

Caption: Acid-catalyzed hydrolysis pathway of TMS ethers in aqueous/protic environments.

Q3: What is the best way to introduce this compound into a biological (aqueous) assay? A3: For biological assays where organic solvents must be minimized (<1% v/v), the most reliable method is creating an oil-in-water (O/W) microemulsion. Because relatively hydrophobic organosilanes are not soluble enough in aqueous systems to effectively dissolve [2], you must use a non-ionic surfactant (like Tween-80 or Cremophor EL). By dissolving the silane in a minimal amount of ethanol alongside the surfactant, and then rapidly dispersing it into the aqueous buffer under sonication, you create kinetically stable micelles that encapsulate the hydrophobic silane.

SolvationTree Start Solubility Issue: TMS-Silane in Polar Media App What is the Application? Start->App Analytical Analytical (LC-MS/HPLC) App->Analytical Chromatography Bio Biological Assay (Aqueous) App->Bio In vitro / In vivo CoSolvent Use Bridging Co-solvent (THF, IPA, Dioxane) Analytical->CoSolvent Emulsion Formulate Microemulsion (Tween-80 / Pluronic) Bio->Emulsion CheckpH Strict pH Control (7.0-7.5) to prevent Hydrolysis CoSolvent->CheckpH Emulsion->CheckpH

Caption: Decision tree for selecting the optimal solvation strategy for TMS-silanes.

III. Validated Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution for Analytical Chromatography

Causality: THF acts as a bridging solvent because its ethereal oxygen can interact with polar mobile phases, while its aliphatic ring effectively solvates the bulky TMS groups.

  • Weighing: Accurately weigh 10 mg of Trimethyl[(trimethylsilyl)methoxy]silane into a silanized glass vial. (Note: Standard borosilicate glass has free surface silanols that will irreversibly adsorb the compound).

  • Primary Solvation: Add 100 µL of anhydrous Tetrahydrofuran (THF). Vortex for 30 seconds until completely dissolved.

  • Dilution: Slowly add 900 µL of Acetonitrile (ACN) dropwise while continuously vortexing to prevent localized crashing out.

  • Self-Validation (Tyndall Test): Shine a standard laser pointer through the vial in a dim room. The absence of a visible beam path confirms a true thermodynamic solution. If a beam path is visible, you have a colloidal suspension and must increase the THF ratio.

  • Storage: Store at -20°C. Do not introduce aqueous buffers until immediately before injection to prevent Si-O cleavage.

Protocol B: Formulation of an Aqueous Microemulsion for Biological Assays

Causality: Surfactants lower the interfacial tension between the hydrophobic silane and water, allowing ultrasonic energy to create nanometer-sized droplets that remain kinetically suspended without phase separation.

  • Surfactant Matrix: In a 1.5 mL microcentrifuge tube, combine 5 mg of the silane with 20 µL of Tween-80 and 30 µL of absolute ethanol.

  • Homogenization: Vortex vigorously for 1 minute to create a homogeneous, single-phase pre-concentrate.

  • Aqueous Dispersion: While vortexing the pre-concentrate, rapidly inject 945 µL of 1X PBS (pH 7.4).

  • Sonication: Probe-sonicate the mixture on ice for 3 cycles (10 seconds on, 10 seconds off) at 20% amplitude to avoid thermal degradation of the silane.

  • Self-Validation (Clarity Check): The resulting solution should be optically clear or only slightly opalescent. A milky white appearance indicates emulsion failure (droplets >200 nm), requiring you to restart with a higher surfactant-to-silane ratio.

IV. References

  • Brook, M. A. (1999). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[Link]

  • Fan, L., et al. (2021). Hydrocarbon formation treatment micellar solutions (U.S. Patent No. 10,975,289). U.S. Patent and Trademark Office.

Reference Data & Comparative Studies

Comparative

Technical Comparison Guide: FTIR Analysis of Trimethyl[(trimethylsilyl)methoxy]silane

This guide provides an in-depth technical analysis of the FTIR spectrum of Trimethyl[(trimethylsilyl)methoxy]silane (CAS: 18297-68-2), structurally identified as (Trimethylsiloxy)methyltrimethylsilane . It contrasts this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the FTIR spectrum of Trimethyl[(trimethylsilyl)methoxy]silane (CAS: 18297-68-2), structurally identified as (Trimethylsiloxy)methyltrimethylsilane . It contrasts this specific ether-linked organosilicon compound with its primary structural analog and common contaminant, Hexamethyldisiloxane (HMDSO) .

Executive Summary & Product Identity

Trimethyl[(trimethylsilyl)methoxy]silane is a hybrid organosilicon compound featuring a methylene (


) bridge inserted into a siloxane-like backbone. Unlike pure siloxanes (e.g., HMDSO) which contain a direct 

linkage, this molecule contains a

sequence.

Accurate FTIR characterization is critical in drug development and materials science to:

  • Validate Synthesis: Confirm the integrity of the methylene bridge (critical for specific steric or electronic properties).

  • Detect Decomposition: Distinguish the intact molecule from hydrolysis products like HMDSO or Hexamethyldisilazane (HMDS).

  • Monitor Silylation: Use as a reference for specific silyl-ether formations.

Feature Target: Trimethyl[(trimethylsilyl)methoxy]silane Alternative: Hexamethyldisiloxane (HMDSO)
CAS Number 18297-68-2 107-46-0
Molecular Formula


Core Linkage


Key FTIR Differentiator Methylene

stretch &

asymmetry
Symmetric

stretch (strong/broad)
Comprehensive FTIR Peak Assignment

The spectrum of Trimethyl[(trimethylsilyl)methoxy]silane is dominated by the vibrational modes of the trimethylsilyl (


) groups but contains subtle, diagnostic features arising from the 

moiety.
Region 1: High Frequency (3000 – 2800 cm⁻¹) – The C-H Stretch

This region is the primary discriminator between the target and HMDSO.

  • 
     (on Silicon):  Both compounds exhibit strong bands at 2960 cm⁻¹  (asymmetric stretch) and 2900 cm⁻¹  (symmetric stretch).
    
  • 
     (Methylene Bridge):  The target molecule displays additional weak-to-medium shoulders or distinct peaks around 2850–2930 cm⁻¹ .
    
    • Mechanism: The electronegative oxygen atom adjacent to the methylene group polarizes the

      
       bonds, often shifting the symmetric stretch to lower frequencies compared to the methyl protons.
      
Region 2: The Fingerprint (1260 – 1000 cm⁻¹) – Siloxane vs. Silyl Ether
  • 
     Deformation (Umbrella Mode):  A very sharp, intense band at 1250–1260 cm⁻¹ . This is characteristic of all TMS derivatives and serves as an internal intensity standard.
    
  • 
     vs. 
    
    
    
    :
    • HMDSO: Exhibits a massive, broad, and symmetric absorption centered at 1070 cm⁻¹ (

      
      ).
      
    • Target: The

      
       stretch typically appears as a strong band in the 1080–1110 cm⁻¹  range. Crucially, the presence of the 
      
      
      
      bond often causes this band to appear split or accompanied by a secondary band (the
      
      
      stretch) around 1050 cm⁻¹ .
    • Diagnostic: Look for peak splitting or asymmetry in the 1000–1100 cm⁻¹ region, contrasting with the smooth envelope of HMDSO.

Region 3: Low Frequency (900 – 700 cm⁻¹) – Skeletal Vibrations
  • 
     Rocking:  Strong bands at 840 cm⁻¹  and 750 cm⁻¹ .[1]
    
  • 
     Stretch (Methylene):  The insertion of the methylene group introduces a specific 
    
    
    
    stretching mode (distinct from the TMS methyls) often buried near 800–850 cm⁻¹ , contributing to broadening in this region.
Comparative Performance Data

The following table contrasts the spectral "performance" (identifiability) of the target against common alternatives used in similar synthesis or coating applications.

Spectral RegionTarget: Trimethyl[(trimethylsilyl)methoxy]silaneAlternative: HMDSO (Siloxane Standard)Alternative: Methoxytrimethylsilane

Stretch
Mixed:

(2960) +

(2850-2920)
Pure Methyl:

(2960) only. Clean baseline <2900.
Methoxy: Distinct

stretch ~2830 (sharp).
Ether/Siloxane Linkage Asymmetric:

(~1080-1100).
Symmetric:

(1070). Very broad.
Alkoxy:

(~1090).

Sharp 1250 cm⁻¹.Sharp 1250 cm⁻¹.Sharp 1250 cm⁻¹.
Methylene Scissoring Visible ~1400-1470 cm⁻¹ (weak).Absent.Absent (Methyl deformation instead).

Causality Insight: The "performance" drop in HMDSO refers to its inability to participate in carbon-centered chemistry (e.g., deprotonation at the methylene), which is the key utility of the target molecule. FTIR confirms the presence of this reactive site.

Experimental Protocol: Self-Validating Analysis

To ensure Scientific Integrity , follow this protocol which includes an internal validity check.

Method: Attenuated Total Reflectance (ATR) FTIR.[1] Resolution: 4 cm⁻¹.[2] Scans: 32 (minimum).

Step-by-Step Workflow:

  • Background: Collect an air background immediately prior to sampling.

  • Cleaning: Clean the crystal (Diamond or ZnSe) with hexane, then acetone. Verify the "clean" spectrum shows no peaks at 1250 cm⁻¹ (silicone grease contamination).

  • Sample Application: Apply 1 drop of neat liquid. Cover to prevent evaporation if volatile.

  • Acquisition: Record the spectrum.

  • Validation (The "Trustworthiness" Check):

    • Check 1: Is the peak at 1250 cm⁻¹ present? (Yes = Silane present).

    • Check 2: Is the peak at 3300-3400 cm⁻¹ (OH) absent? (Presence indicates hydrolysis to silanol/methanol).

    • Check 3: Calculate the ratio of Peak Height (2960) / Peak Height (2850). A ratio significantly different from HMDSO standards indicates the presence of the methylene bridge.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for identifying the target molecule and distinguishing it from common alternatives.

FTIR_Analysis Start Start: Unknown Liquid Silane Check_1250 Check 1250 cm⁻¹ (Si-Me3 Group) Start->Check_1250 Not_Silane Not a TMS Derivative Check_1250->Not_Silane Absent Check_OH Check 3200-3500 cm⁻¹ (Broad OH) Check_1250->Check_OH Present (Strong) Hydrolysis Contaminated: Silanol / Alcohol Check_OH->Hydrolysis Present Check_Fingerprint Analyze 1000-1100 cm⁻¹ (Linkage Type) Check_OH->Check_Fingerprint Absent HMDSO_Path Single Broad Peak ~1070 cm⁻¹ Check_Fingerprint->HMDSO_Path Target_Path Split/Asymmetric Peak ~1080-1100 cm⁻¹ Check_Fingerprint->Target_Path Result_HMDSO Identity: HMDSO (Si-O-Si only) HMDSO_Path->Result_HMDSO Check_CH Check 2800-2950 cm⁻¹ (C-H Region) Target_Path->Check_CH Check_CH->Result_HMDSO Clean Methyl Only Result_Target Identity: Trimethyl[(trimethylsilyl)methoxy]silane (Si-O-CH2-Si confirmed) Check_CH->Result_Target Shoulder at 2850-2900 (Methylene)

Caption: Logical decision tree for distinguishing Trimethyl[(trimethylsilyl)methoxy]silane from siloxane contaminants using FTIR spectral features.

References
  • National Institute of Standards and Technology (NIST). Hexamethyldisiloxane (HMDSO) Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Gelest, Inc. Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Gelest Technical Guides. Available at: [Link]

  • PubChem. Trimethyl[(trimethylsilyl)methoxy]silane (Compound Summary). National Library of Medicine. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Trimethyl[(trimethylsilyl)methoxy]silane. Available at: [Link]

Sources

Validation

Comparing dielectric constants of Trimethyl[(trimethylsilyl)methoxy]silane vs HMDSO films

In the realm of advanced microelectronics and high-frequency bio-MEMS (Micro-Electromechanical Systems) devices utilized in drug discovery and biosensing, minimizing parasitic capacitance is paramount for signal integrit...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of advanced microelectronics and high-frequency bio-MEMS (Micro-Electromechanical Systems) devices utilized in drug discovery and biosensing, minimizing parasitic capacitance is paramount for signal integrity. This requires the integration of intermetal dielectrics with ultra-low dielectric constants (low-k). Plasma-Enhanced Chemical Vapor Deposition (PECVD) of organosilicon precursors is the industry standard for generating these SiOCH (carbon-doped oxide) films.

This guide provides an authoritative comparison between the industry-standard precursor Hexamethyldisiloxane (HMDSO) and the specialized alkylene-bridged precursor Trimethyl[(trimethylsilyl)methoxy]silane , detailing how their molecular architectures dictate the delicate balance between dielectric performance and mechanical integrity.

Mechanistic Causality: Molecular Architecture and Film Properties

The fundamental challenge in low-k dielectric engineering is the inverse relationship between the dielectric constant (


) and mechanical strength (Young's Modulus, 

). To lower the

-value, carbon is introduced to create free volume (nanoporosity) and reduce the density of polarizable Si-O bonds.

HMDSO (The Standard Siloxane): HMDSO (


) features a pure Si-O-Si  backbone. During PECVD, the plasma cleaves the methyl groups, which then incorporate into the growing film as terminal 

moieties[1]. While these terminal groups successfully disrupt the dense silica network to lower the

-value (typically achieving

without porogens), they act as network terminators . A high concentration of terminal methyls drastically reduces the crosslinking density, leading to mechanically fragile films that are highly susceptible to downstream plasma-induced damage (PID)[1].

Trimethyl[(trimethylsilyl)methoxy]silane (The Carbosiloxane Hybrid): Trimethyl[(trimethylsilyl)methoxy]silane (


) introduces a critical structural modification: a methylene bridge inserted into the siloxane backbone, forming a Si-CH₂-O-Si  linkage. When deposited under controlled "soft" plasma conditions, this methylene bridge is retained and incorporated directly into the polymer network. Unlike terminal methyls, the bridging 

group acts as a network crosslinker . It provides the necessary steric bulk to create internal free volume (lowering the

-value) while maintaining strong, covalent connectivity throughout the matrix. Extensive crosslinking through these Si-CH₂-O-Si moieties yields a "carbosiloxane" film that exhibits a significantly higher Young's modulus and superior resistance to chemical degradation compared to standard HMDSO films,[2].

G HMDSO HMDSO Precursor (Si-O-Si Backbone) Plasma PECVD Fragmentation (Low RF Power: 50W) HMDSO->Plasma TMSMS Trimethyl[(trimethylsilyl)methoxy]silane (Si-CH2-O-Si Backbone) TMSMS->Plasma HMDSO_Rad Terminal Methyls (-CH3) Acts as Network Terminator Plasma->HMDSO_Rad Si-C Cleavage TMSMS_Rad Methylene Bridges (-CH2-) Acts as Network Crosslinker Plasma->TMSMS_Rad Bridge Retention Film_HMDSO Standard SiOCH Film k: ~2.8 | Modulus: ~5.3 GPa HMDSO_Rad->Film_HMDSO Condensation Film_TMSMS Carbosiloxane Film k: ~2.9 | Modulus: ~6.6 GPa TMSMS_Rad->Film_TMSMS Condensation

Fig 1: PECVD fragmentation pathways dictating the mechanical and dielectric properties of the films.

Self-Validating Experimental Protocol: PECVD & Characterization

To objectively compare these two precursors, the deposition must be tightly controlled. High RF power will obliterate the delicate Si-CH₂-O-Si bridge in Trimethyl[(trimethylsilyl)methoxy]silane, negating its mechanical benefits. The following protocol utilizes a self-validating loop to ensure structural retention prior to electrical testing.

Phase 1: Substrate Preparation & Precursor Delivery
  • Substrate: Utilize highly doped p-type Si(100) wafers (for capacitance-voltage metrology) cleaned via a standard RCA protocol to remove native organics.

  • Delivery: Load precursors into separate stainless-steel bubblers. Maintain the HMDSO bubbler at 20°C and the Trimethyl[(trimethylsilyl)methoxy]silane bubbler at 35°C (due to its lower vapor pressure). Use Argon (Ar) as the carrier gas at a flow rate of 50 sccm.

Phase 2: Soft-Plasma Deposition
  • Ignition: Introduce the precursor/Ar mixture into the PECVD chamber alongside a minimal

    
     flow (10 sccm). Causality: Limiting oxygen prevents the complete combustion of the organic methylene bridges into volatile 
    
    
    
    .
  • Plasma Parameters: Ignite the plasma at a low RF power of 50 W (13.56 MHz) with a chamber pressure of 500 mTorr. Maintain the substrate temperature at 300°C.

  • Deposition: Deposit films to a target thickness of 500 nm (monitored via in-situ spectroscopic ellipsometry).

Phase 3: Structural Validation (The Checkpoint)

Before proceeding to electrical testing, validate the network structure using Fourier Transform Infrared (FTIR) Spectroscopy[3].

  • HMDSO Film: Must exhibit a dominant asymmetric Si-O-Si stretching band at ~1020–1060 cm⁻¹ and a sharp Si-CH₃ symmetric bending mode at 1270 cm⁻¹.

  • Trimethyl[(trimethylsilyl)methoxy]silane Film: Must exhibit the above, plus a distinct absorption band near ~1360 cm⁻¹ (corresponding to the Si-CH₂-Si / Si-CH₂-O-Si bending modes) and a broader Si-O-Si band indicative of a highly crosslinked cage structure,[3]. If the 1360 cm⁻¹ peak is absent, the plasma power was too high, and the methylene bridge was destroyed.

Phase 4: Metrology & Testing
  • Dielectric Constant (

    
    ):  Evaporate aluminum dot electrodes through a shadow mask onto the film surface. Measure the Capacitance-Voltage (C-V) response at 1 MHz using an LCR meter. Calculate 
    
    
    
    using the formula
    
    
    , where
    
    
    is film thickness and
    
    
    is electrode area.
  • Mechanical Properties: Perform nanoindentation using a Berkovich diamond indenter. Limit the indentation depth to <10% of the film thickness (50 nm) to avoid substrate artifacts, extracting the Young's Modulus (

    
    ) and Hardness (
    
    
    
    ).

Quantitative Data Comparison

The inclusion of the alkylene bridge slightly increases the polarizability compared to highly porous methyl-terminated networks, resulting in a marginal increase in the dielectric constant. However, this is vastly outweighed by the dramatic enhancement in mechanical stiffness, which is critical for surviving Chemical Mechanical Polishing (CMP) and packaging stresses[2].

PropertyHMDSO-Derived FilmTrimethyl[(trimethylsilyl)methoxy]silane-Derived Film
Backbone Linkage Si-O-SiSi-CH₂-O-Si
Dielectric Constant (

) at 1 MHz
2.6 – 3.02.7 – 2.9
Young's Modulus (

)
~5.3 GPa~6.6 GPa
Network Role of Carbon Terminal (-CH₃)Bridging (-CH₂-) & Terminal (-CH₃)
Resistance to Plasma Damage ModerateHigh

Note: Values represent dense SiOCH films deposited without the use of sacrificial porogens. If porogens are utilized,


-values for both can be driven below 2.2, but the modulus gap between the two architectures widens further.

References

  • Plasma Copolymerization of Tetrafluoroethylene/Hexamethyldisiloxane and In Situ Fourier Transform Infrared Spectroscopy of Its Gas Phase. Scilit.
  • STRUCTURE OF LOW-k TO EXTREME LOW-k SiCOH DIELECTRICS – FTIR CHARACTERIZATION. IBM Research.
  • Structure of low dielectric constant to extreme low dielectric constant SiCOH films: Fourier transform infrared spectroscopy characterization. American Institute of Physics.
  • On the mechanical and electrical properties of self-assembly-based organosilicate porous films. ResearchGate.

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Trimethyl[(trimethylsilyl)methoxy]silane

Content Type: Technical Comparison Guide Subject: Trimethyl[(trimethylsilyl)methoxy]silane ( , MW 176) Intended Audience: Analytical Chemists, Drug Development Scientists, and Mass Spectrometry Specialists. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Subject: Trimethyl[(trimethylsilyl)methoxy]silane (


, MW 176)
Intended Audience:  Analytical Chemists, Drug Development Scientists, and Mass Spectrometry Specialists.

Executive Summary: The Structural Identity Crisis

In gas chromatography-mass spectrometry (GC-MS), organosilicon compounds are ubiquitous—often as deliberate derivatives (TMS ethers) or as frustrating background artifacts (siloxanes).

Trimethyl[(trimethylsilyl)methoxy]silane (referred to herein as TMS-M-TMS ) represents a unique structural challenge. With a molecular weight of 176 Da , it is a structural hybrid that is frequently confused with common silylation byproducts like Hexamethyldisiloxane (HMDSO) or Bis(trimethylsilyl)methane.

This guide provides a definitive breakdown of its fragmentation physics, distinguishing it from its isobaric and structural analogs through specific diagnostic ions.

The Core Differentiator
  • The Molecule:

    
    
    
  • The "Smoking Gun" Ion: m/z 103 (

    
    )
    
  • The Confusion: Often mistaken for HMDSO (MW 162) or complex siloxane bleed, but distinguished by the methylene insertion (

    
    ) between the oxygen and the second silicon atom.
    

Structural & Mechanistic Analysis

To interpret the mass spectrum accurately, one must understand the bond lability within the molecule. Unlike a standard siloxane (


), TMS-M-TMS contains a 

backbone. This methylene bridge fundamentally alters the fragmentation pathway.
Comparative Structural Data
FeatureTMS-M-TMS (Subject)HMDSO (Artifact)Bis(TMS)methane (Analog)
Formula



MW 176 162 160
Structure



Base Peak m/z 73 (

)
m/z 147 (

)
m/z 73
Diagnostic Ion m/z 103 m/z 147 (Strong)m/z 145 (

)
Origin Silylation of (TMS)methanolHydrolysis of TMS reagentsSilylation byproduct
Fragmentation Pathways (The Physics of Cleavage)

The fragmentation of TMS-M-TMS is driven by the ionization of the oxygen lone pair, followed by alpha-cleavage.

  • Primary Alpha-Cleavage (Formation of m/z 103): The radical cation stabilizes by breaking the

    
     bond adjacent to the oxygen.
    
    
    
    
    Significance: This ion is structurally impossible for HMDSO to form, as HMDSO lacks the
    
    
    group.
  • Methyl Loss (Formation of m/z 161): Standard sigma-bond cleavage of a methyl group from either silicon atom.

    
    
    
  • The "Siloxane" Rearrangement (m/z 147): While m/z 147 (

    
    ) is the hallmark of HMDSO, TMS-M-TMS produces it in much lower abundance. It requires a complex rearrangement where the silicon migrates to the oxygen, ejecting the methylene group.
    
Visualization of Fragmentation Logic

The following diagram maps the decision tree for identifying TMS-M-TMS against common interferences.

FragmentationLogic Sample Unknown Organosilicon Peak CheckMW Check Molecular Ion (or M-15) Sample->CheckMW Branch161 M-15 = 161 (MW 176) CheckMW->Branch161 Found 161 Branch147 M-15 = 147 (MW 162) CheckMW->Branch147 Found 147 Check103 Check for m/z 103 (Me3Si-O-CH2+) Branch161->Check103 ResultHMDSO ID: Hexamethyldisiloxane (HMDSO) (Diagnostic: 147 + 66) Branch147->ResultHMDSO Dominant Peak ResultTMSM ID: Trimethyl[(trimethylsilyl)methoxy]silane (Diagnostic: 103 + 161) Check103->ResultTMSM Present (High Abundance) ResultBis ID: Bis(trimethylsilyl)methane (Diagnostic: 145) Check103->ResultBis Absent (Check m/z 145)

Caption: Decision tree for distinguishing TMS-M-TMS from HMDSO and other silane artifacts based on diagnostic ion presence.

Experimental Protocol: Validating the Spectrum

To reliably detect and differentiate this molecule, the following GC-MS parameters are recommended. This protocol minimizes "in-source" degradation which can confuse the interpretation.

Instrument Configuration
  • Ionization: Electron Impact (EI), 70 eV.

  • Source Temperature: 230°C. (Note: Temperatures >250°C can promote thermal rearrangement of silanes, artificially increasing m/z 147).

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).

    • Rationale: Non-polar columns provide excellent separation of siloxanes based on boiling point.

Detection Workflow
  • Extract Ion Chromatogram (EIC):

    • Target m/z 103 (Quantification/Identification).

    • Target m/z 161 (Confirmation of MW 176).

    • Target m/z 73 (General TMS group check).

  • Exclusion Criteria:

    • If m/z 147 is the base peak and m/z 103 is <5%, the analyte is likely HMDSO or a cyclic siloxane (D3/D4).

    • If m/z 117 is present, check for

      
       containing solvents or specific chlorinated artifacts.
      
Synthesis of Reference Standard (In-situ)

If a commercial standard is unavailable, TMS-M-TMS can be generated in-situ to confirm retention time:

  • Reagents: (Trimethylsilyl)methanol + BSTFA (1% TMCS).

  • Reaction:

    
    .
    
  • Conditions: Incubate at 60°C for 30 minutes.

  • Result: The resulting peak will exhibit the definitive m/z 103 and 161 signature.

Technical Deep Dive: The "103" vs. "147" Battle

The mass spectrum of TMS-M-TMS is defined by the competition between simple cleavage and rearrangement.

Quantitative Ion Abundance (Typical)
m/zIon IdentityRelative Abundance (%)Mechanism
73

100 (Base)Simple cleavage of TMS group.
103

40 - 60Alpha-cleavage at Oxygen. (Diagnostic)
161

10 - 25Loss of methyl group from parent.
147

< 5Rearrangement (low probability in this structure).
133

< 5Loss of

and

fragments (complex).
Mechanism of m/z 103 Formation

The stability of the m/z 103 ion is the primary reason it appears so strongly. The oxygen atom donates electron density to the adjacent methylene carbon, stabilizing the positive charge after the


 bond breaks.

Mechanism Parent Parent Ion [Me3Si-O-CH2-SiMe3]+. TS Alpha Cleavage (Si-C Bond Break) Parent->TS Product Diagnostic Ion [Me3Si-O-CH2]+ (m/z 103) TS->Product Neutral Neutral Radical .SiMe3 TS->Neutral

Caption: Formation pathway of the diagnostic m/z 103 ion via alpha-cleavage.

References

  • Little, J. L. (1999).[1][2] Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22.

  • NIST Mass Spectrometry Data Center. Hexamethyldisiloxane Mass Spectrum. NIST Chemistry WebBook, SRD 69.[3][4][5]

  • Harvey, D. J., & Vouros, P. (2020). Mass Spectrometric Fragmentation of Trimethylsilyl and Related Alkylsilyl Derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211.[6]

  • PubChem. Methoxytrimethylsilane (Related Structure Data). PubChem Compound Summary for CID 15771.

Sources

Validation

Electrochemical Stability &amp; Performance of Silyl Ether Additives: A Comparative Guide

Topic: Electrochemical Stability Comparison of Silyl Ether Additives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Battery Engineers Executive Summary In the pursuit of high-energy-density...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electrochemical Stability Comparison of Silyl Ether Additives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Battery Engineers

Executive Summary

In the pursuit of high-energy-density Lithium-ion batteries (LIBs), the stability of the cathode electrolyte interphase (CEI) is the limiting factor for high-voltage operation (>4.3 V vs. Li/Li⁺). Silyl ether additives—specifically Tris(trimethylsilyl) phosphate (TMSP) , Tris(trimethylsilyl) borate (TMSB) , and Tris(trimethylsilyl) phosphite (TTSPi) —have emerged as critical "sacrificial" agents.

This guide objectively compares these additives, focusing on their electrochemical stability windows (HOMO/LUMO levels), oxidative decomposition mechanisms, and practical impact on capacity retention. It provides actionable protocols for validating these parameters in your own lab.

Mechanism of Action

Silyl ethers function through two primary mechanisms that must be understood to interpret stability data correctly:

  • Chemical Scavenging (The "Cleaning" Phase): Before cycling, the Si-O bond acts as a Lewis acid trap. It reacts with Hydrofluoric Acid (HF) and water impurities, converting them into harmless silyl fluorides (e.g., TMS-F) and phosphoric/boric acid derivatives. This prevents HF-driven transition metal dissolution.

  • Electrochemical Passivation (The "Shielding" Phase): During the initial charge, the additive oxidizes preferentially before the carbonate solvent (EC/EMC). This sacrificial oxidation generates radical intermediates that polymerize on the cathode surface, forming a thin, ionically conductive but electronically insulating CEI.

Visualization: Dual-Pathway Mechanism

G Additive Silyl Ether Additive (TMSP / TMSB) Scavenging Chemical Scavenging (Hydrolysis) Additive->Scavenging Contact with Impurities Oxidation Electrochemical Oxidation (Sacrificial Decomposition) Additive->Oxidation Applied Voltage > HOMO HF Impurity: HF / H2O HF->Scavenging Cathode High-Voltage Cathode (> 4.0 V vs Li/Li+) Cathode->Oxidation Surface Catalysis TMSF Product: TMS-F (Inert Gas/Liquid) Scavenging->TMSF Eliminates HF CEI Product: CEI Layer (P/B-rich Polymer) Oxidation->CEI Polymerization Protection Result: Suppressed Solvent Decomposition CEI->Protection Passivates Surface

Caption: Dual-functionality of silyl ether additives: Chemical scavenging of HF prevents acid attack, while electrochemical oxidation forms the protective CEI layer.[1]

Comparative Analysis: TMSP vs. TMSB vs. TTSPi

The choice of additive depends heavily on the cathode chemistry (NCM vs. LCO vs. LNMO) and the target voltage.

Table 1: Electrochemical & Performance Metrics
FeatureTMSP (Phosphate) TMSB (Borate) TTSPi (Phosphite)
Oxidation Onset (V vs Li/Li⁺) 4.0 – 4.2 V ~4.3 – 4.5 V ~3.9 – 4.1 V
HOMO Energy Level High (Oxidizes easily)MediumVery High (Most reactive)
CEI Composition P-O-rich, conductiveB-O-Si-rich, robustP-rich, thinner
HF Scavenging ModerateHighVery High
Stability with LiPF₆ Poor (Hydrolyses over time)ModerateVery Poor (Rapid hydrolysis)
Best Application NCM811 (4.3V) LNMO Spinel (4.7V) Add-in for Formation only
Key Advantage Low impedance growthHigh-voltage stability (>4.5V)Rapid passivation
Deep Dive Analysis
  • TMSP (Tris(trimethylsilyl) phosphate): [1][2][3][4][5]

    • Performance: The industry standard for NCM cathodes. It oxidizes around 4.1V, perfectly timed to passivate the cathode before the ethylene carbonate (EC) solvent begins to break down (~4.5V).

    • Trade-off: It is moisture sensitive. If the electrolyte contains trace water (>50 ppm), TMSP will hydrolyze into phosphoric acid species before it is even added to the cell, increasing acidity rather than reducing it.

  • TMSB (Tris(trimethylsilyl) borate): [1][2][4]

    • Performance: Superior for ultra-high voltage applications like LNMO (Lithium Nickel Manganese Spinel). The Boron-rich CEI is mechanically more robust and stable up to 5.0V, whereas TMSP-derived films may degrade at these potentials.

    • Data Support: In comparative cycling of LNMO, TMSB electrolytes retained 85% capacity after 600 cycles, compared to 71% for TMSP [1].[4]

  • TTSPi (Tris(trimethylsilyl) phosphite):

    • Performance: The trivalent phosphorus (P³⁺) is more electron-rich than the pentavalent (P⁵⁺) in TMSP, making it a stronger scavenger for oxygen radicals and HF. However, this high reactivity leads to poor shelf-life stability in LiPF₆ electrolytes.

Experimental Protocols

To validate these additives in your specific system, do not rely solely on literature values. Use these self-validating protocols.

Protocol A: Determination of Electrochemical Stability Window (LSV)

Objective: Determine the exact oxidation onset potential of the additive on your specific cathode material.

Why this matters: Most datasheets use Platinum (Pt) electrodes. However, the catalytic activity of your specific cathode (e.g., Ni-rich NCM) can shift the oxidation potential by up to 0.3V.

  • Cell Setup: Use a 3-electrode Swagelok or Pouch cell.

    • Working Electrode (WE): Composite cathode (Active Material + Carbon + Binder) on Al foil. Do not use bare Al or Pt.

    • Counter Electrode (CE): Lithium metal chip.

    • Reference Electrode (RE): Lithium metal strip.

  • Electrolyte:

    • Control: 1.0M LiPF₆ in EC/EMC (3:7 vol).[4]

    • Test: Control + 1.0 wt% Additive.

  • Procedure:

    • Rest cell for 6 hours (OCV stabilization).

    • Perform Linear Sweep Voltammetry (LSV) from OCV to 5.5 V vs. Li/Li⁺.

    • Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset current).

  • Data Analysis:

    • Plot Current Density (µA/cm²) vs. Voltage (V).

    • Validation Criteria: The "Onset Potential" is defined as the voltage where the current density exceeds 10 µA/cm² .

    • Compare the Test curve to the Control. The Additive should show a peak before the massive solvent decomposition rise of the Control.

Protocol B: Full Cell Cycling & Impedance Growth

Objective: Measure the practical benefit of the CEI formed.

  • Cell Assembly: CR2032 Coin Cells (NCM811 vs. Graphite).

  • Formation Protocol (Critical):

    • Cycle 1-3: Charge at C/10 to 4.3V. (Slow charging allows a dense, uniform CEI to form).

    • Discharge at C/10 to 2.8V.

  • Aging Step:

    • Charge to 4.3V (100% SOC).

    • Store at 60°C for 7 days.

  • Impedance Check:

    • Perform Electrochemical Impedance Spectroscopy (EIS) before and after storage.

    • Metric: Measure the growth in R_ct (Charge Transfer Resistance). Effective silyl ethers will show significantly lower R_ct growth compared to the control.

Visualization: Experimental Workflow

Workflow Prep Electrolyte Preparation (Dry Room, <10ppm H2O) LSV Protocol A: LSV Stability Test (Determine Oxidation Onset) Prep->LSV Coin Coin Cell Assembly (NCM vs Graphite) LSV->Coin If Oxidation < Solvent Formation Formation Cycles (C/10 Rate, 3 Cycles) Coin->Formation Aging High-Temp Aging (60°C, 7 Days, 100% SOC) Formation->Aging EIS EIS & Cycling Analysis (Measure R_ct & Retention) Aging->EIS

Caption: Step-by-step workflow to validate additive efficacy, from electrochemical stability testing to long-term impedance monitoring.

References

  • A comparative study of Si-containing electrolyte additives for lithium ion battery. ResearchGate. [Link]

  • Lifetime limit of tris(trimethylsilyl) phosphite as electrolyte additive for high voltage lithium ion batteries. Forschungszentrum Jülich. [Link]

  • Why is tris(trimethylsilyl) phosphite effective as an additive for high-voltage lithium-ion batteries? Royal Society of Chemistry. [Link]

  • Elucidating the Reactivity of Tris(trimethylsilyl)phosphite and Tris(trimethylsilyl)phosphate Additives. ACS Publications. [Link]

  • Tris(trimethylsilyl) borate as an electrolyte additive for high-voltage lithium-ion batteries. ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Trimethyl[(trimethylsilyl)methoxy]silane

This document provides a detailed protocol for the safe and compliant disposal of trimethyl[(trimethylsilyl)methoxy]silane (CAS No. 18297-68-2).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of trimethyl[(trimethylsilyl)methoxy]silane (CAS No. 18297-68-2). Designed for researchers, laboratory managers, and drug development professionals, this guide moves beyond simple checklists to offer a deep understanding of the chemical principles and regulatory frameworks that govern the handling of this organosilicon compound. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, effectively, and in full compliance with environmental regulations, thereby fostering a culture of safety and responsibility within your institution.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties is the foundation of any safe handling and disposal protocol. Trimethyl[(trimethylsilyl)methoxy]silane is a member of the silyl ether family, characterized by a silicon-oxygen-carbon bond. Its structure dictates its reactivity and potential hazards.

The primary hazard associated with this compound is its reactivity with water and other protic sources. Like many organosilane compounds, it is susceptible to hydrolysis, a reaction that cleaves the silyl ether bond.[1][2] This reaction is not inherently violent but produces byproducts that must be managed appropriately. The hydrolysis of trimethyl[(trimethylsilyl)methoxy]silane yields methanol and trimethylsilanol, which subsequently condenses to hexamethyldisiloxane.

  • Methanol: A toxic and highly flammable liquid. Ingestion, inhalation, or skin absorption can lead to severe health effects, including blindness and central nervous system damage.[3]

  • Hexamethyldisiloxane: A flammable, volatile liquid.

Therefore, the primary disposal concern is not just the parent compound but also its flammable and toxic hydrolysis products.

Table 1: Physicochemical Properties of Trimethyl[(trimethylsilyl)methoxy]silane

PropertyValueSource
CAS Number 18297-68-2[4]
Molecular Formula C7H20OSi2[5]
Molecular Weight 176.40 g/mol [5]
Appearance Colorless liquid[6]
Boiling Point 118 - 123 °C[4]
Flash Point 21.1 to 28.6 °C[4]
Density 0.794 g/mL[4]
Water Solubility Low (Reacts)[3][4]

Immediate Safety and Handling Protocols

Prior to initiating any disposal procedure, strict adherence to safety protocols is mandatory to protect personnel and the facility.

Personal Protective Equipment (PPE): All handling and disposal operations must be conducted while wearing appropriate PPE to prevent exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of the chemical and its reaction products.[7]
Skin Protection Nitrile or neoprene rubber gloves and a flame-retardant lab coat.Prevents skin contact and absorption. Organosilicon compounds can cause skin irritation.[7][8]
Respiratory Protection Work must be conducted in a certified chemical fume hood.Prevents inhalation of volatile vapors of the parent compound and its flammable/toxic byproducts.[7][9]

Safe Handling and Storage of Waste:

  • Ventilation: All operations must be performed in a well-ventilated area, preferably a chemical fume hood, to control vapor exposure.[7]

  • Ignition Sources: Keep the chemical and its waste away from heat, sparks, and open flames due to its low flash point and the flammability of its hydrolysis products.[10][11]

  • Moisture Control: Store waste in tightly sealed containers to prevent accidental contact with atmospheric moisture, which can initiate hydrolysis and build pressure from methanol vapor.[3][12]

  • Grounding: Ground and bond containers during any transfer of material to prevent static discharge, a potential ignition source.[12]

Regulatory Framework and Waste Characterization

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is hazardous.[13] Trimethyl[(trimethylsilyl)methoxy]silane waste is classified as a hazardous waste based on the following characteristic:

  • Ignitability (EPA Waste Code D001): With a flash point below 60°C (140°F), this compound is considered an ignitable hazardous waste.[14]

This classification mandates that its disposal is strictly regulated from the point of generation to its final destruction ("cradle-to-grave"). All containers used for accumulation must be properly labeled and managed according to federal and state regulations.[15][16]

Step-by-Step Disposal Procedures

Two primary pathways exist for the disposal of this compound. The choice depends on the quantity of waste and institutional capabilities.

Method 1: Direct Disposal via Licensed Vendor (Preferred Method)

This is the most straightforward and recommended method for all quantities of trimethyl[(trimethylsilyl)methoxy]silane waste.

  • Containerization: Collect the waste in a clean, dry, and chemically compatible container (e.g., glass or high-density polyethylene). Ensure the container has a secure, sealing cap.

  • Labeling: Label the container clearly with the words "HAZARDOUS WASTE ". The label must also include the full chemical name: "Trimethyl[(trimethylsilyl)methoxy]silane ", the approximate quantity, and the associated hazards (Ignitable).[15]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area, segregated from incompatible materials like acids and oxidizing agents.[15][16]

  • Arrange Pickup: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport to a certified treatment, storage, and disposal facility (TSDF).[17]

Method 2: Chemical Neutralization (Hydrolysis) for Small-Scale Laboratory Waste

For very small residual quantities (e.g., < 100g), a controlled hydrolysis can be performed by trained personnel to reduce the reactivity of the waste before it is collected. This procedure does not render the waste non-hazardous, as the resulting mixture will still contain flammable methanol. The final neutralized solution must still be disposed of as hazardous waste.

Causality: The purpose of this procedure is to safely manage the chemical's reactivity. By slowly hydrolyzing the silyl ether in a controlled manner, we prevent an uncontrolled reaction that could occur if the neat material were mixed with aqueous waste streams. The use of a co-solvent and a weak base helps to moderate the reaction rate and neutralize any acidic byproducts.

Experimental Protocol: Controlled Hydrolysis

  • Materials:

    • Trimethyl[(trimethylsilyl)methoxy]silane waste

    • Large glass beaker or flask (volume at least 10x the waste volume)

    • Magnetic stir bar and stir plate

    • Dropping funnel or pipette

    • Isopropanol or tert-Butanol (as a co-solvent)

    • 5% Sodium Bicarbonate (NaHCO₃) aqueous solution

    • Appropriate hazardous waste container

  • Procedure:

    • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn.

    • Dilution: Place the magnetic stir bar in the large beaker. For every 1 volume of silane waste, add at least 3 volumes of isopropanol or tert-butanol. Begin stirring to create a vortex. This dilution helps to dissipate heat and control the reaction rate.

    • Slow Addition: Slowly add the 5% sodium bicarbonate solution to the stirring mixture using a dropping funnel or by adding it dropwise with a pipette. A typical ratio is to add approximately 2-3 volumes of the bicarbonate solution for every 1 volume of the original silane waste. Caution: An exothermic reaction may occur. Maintain a slow addition rate to keep the reaction under control.

    • Reaction & Verification: Continue stirring the mixture for at least 2 hours after the addition is complete to ensure the hydrolysis is finished. The mixture should appear as a single phase or a fine emulsion.

    • Waste Collection: Transfer the final neutralized solution to a hazardous waste container.

    • Labeling: Label the container as "HAZARDOUS WASTE " and list the contents, for example: "Methanol, Isopropanol, Hexamethyldisiloxane, Water, Sodium Bicarbonate." Clearly mark it as Ignitable .

    • Final Disposal: Arrange for pickup of the container through your institution's hazardous waste management program.[18][19]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Trimethyl[(trimethylsilyl)methoxy]silane.

G Disposal Workflow for Trimethyl[(trimethylsilyl)methoxy]silane start Waste Generated: Trimethyl[(trimethylsilyl)methoxy]silane decision Small Lab Quantity? (< 100g & Trained Personnel) start->decision neutralize Proceed to Chemical Neutralization (Controlled Hydrolysis) decision->neutralize Yes direct_disposal Proceed to Direct Disposal decision->direct_disposal No collect_neutralized Collect & Label Neutralized Waste (Ignitable: Methanol Mixture) neutralize->collect_neutralized collect_direct Collect & Label Neat Waste (Ignitable: Organosilane) direct_disposal->collect_direct pickup Arrange Pickup by Licensed Hazardous Waste Vendor collect_neutralized->pickup collect_direct->pickup

Caption: Decision workflow for selecting the appropriate disposal path.

References

  • Sylicglobal Textile Auxiliaries Supplier. (2023, November 14). Precautions For Safe Use Of Organosilicon.
  • Angewandte Chemie International Edition. (2024, June 17). SilE-R and SilE-S-DABB Proteins Catalyzing Enantiospecific Hydrolysis of Organosilyl Ethers.
  • New Jersey Department of Health. (2000, February). Hazard Substance Fact Sheet: Trimethoxy Silane.
  • U.S. Environmental Protection Agency. (2025, October 15). CompTox Chemicals Dashboard: Trimethyl[(trimethylsilyl)methoxy]silane Properties.
  • Chemistry Stack Exchange. (2026, February 12). Mechanism of silyl enol ether hydrolysis under acidic conditions.
  • MCF Environmental Services.
  • Gelest, Inc. (2015, January 13).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15771, Methoxytrimethylsilane.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • BenchChem. (2025). Proper Disposal of Trimethoxy(propyl)
  • Gelest, Inc. (2015, February 19).
  • Tetra Tech. (2022, July 12).
  • Sigma-Aldrich. (2025, November 6).
  • Gelest, Inc.
  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139809, (Methoxymethyl)trimethylsilane.
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • TOPWIN. What safety precautions should be taken when handling silicone agents?.
  • Santa Cruz Biotechnology, Inc. Material Safety Data Sheet: Trimethoxy[3-(methylamino)propyl]silane.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)

Sources

Handling

Personal protective equipment for handling Trimethyl[(trimethylsilyl)methoxy]silane

The following guide details the operational safety architecture for handling Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2). As a Senior Application Scientist, I must emphasize that while specific toxicologica...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety architecture for handling Trimethyl[(trimethylsilyl)methoxy]silane (CAS 18297-68-2).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this specialized organosilane is less ubiquitous than common solvents, this absence of evidence is not evidence of absence. We operate under the Precautionary Principle : we treat this compound as a volatile, flammable, and moisture-sensitive agent capable of hydrolytic cleavage.

This protocol is designed to protect not just the operator, but the integrity of the experimental data by preventing moisture-induced degradation.

Critical Hazard Profile & Mechanistic Logic

Before donning PPE, you must understand the "Why." This compound belongs to the class of silyl ethers/organosilanes. Its safety profile is governed by three mechanistic pillars:

  • Volatility & Flammability: Like its structural analogs (e.g., Hexamethyldisiloxane), this compound is likely a Flammable Liquid with a low flash point. Vapors are denser than air and can travel to ignition sources.

  • Hydrolytic Instability: The Si-O-C or Si-C-O linkages are susceptible to hydrolysis upon contact with atmospheric moisture. This reaction can release silanols and potentially volatile alcohols or formaldehyde derivatives depending on the precise degradation pathway.

  • Tissue Reactivity: Organosilanes are lipophilic; they rapidly defat skin and penetrate cell membranes, leading to irritation or dermatitis. Inhalation of hydrolyzed vapors can damage mucous membranes.

The PPE Firewall: Layered Defense System

Do not rely on a single barrier. We use a "Swiss Cheese" model where multiple layers of PPE cover the weaknesses of individual items.

PPE Specification Table
Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient. Vapors and micro-aerosols generated during pipetting can bypass side-shields. Goggles provide a gas-tight seal against hydrolytic vapors.
Dermal (Hand) Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield)Breakthrough Logic: Organosilanes can permeate thin nitrile in <15 mins. The air gap between two gloves acts as a diffusion buffer. For spills or >30 min exposure, Silver Shield is mandatory.
Respiratory Fume Hood (Primary) Respirator (Secondary - Emergency only)Engineering controls (Hood) are the primary defense. If working outside a hood (not recommended), a Half-face respirator with Organic Vapor (OV) cartridges is required.
Body Flame-Resistant (FR) Lab Coat (Nomex/Cotton blend)Synthetic lab coats (polyester) can melt into skin during a flash fire. Natural fibers or treated FR materials carbonize rather than melt.

Operational Workflow: The "Closed System" Approach

To ensure safety and purity, handle this chemical as if it were air-sensitive.

A. Engineering Controls
  • Ventilation: All operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Inert Atmosphere: Ideally, handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) blanket to prevent hydrolysis.
B. Transfer Protocol (Cannula/Syringe Method)

Avoid pouring. Pouring increases surface area for evaporation and static generation.

  • Grounding: Ensure the receiving vessel and source container are grounded if transferring volumes >500mL.

  • Purge: Flush the syringe or cannula with inert gas (

    
    ) three times before touching the liquid.
    
  • Draw: Insert needle through the septum. Slowly draw liquid to avoid cavitation (bubbles).

  • Dispense: Eject liquid directly into the solvent/reaction mix, keeping the needle tip submerged or against the wall to reduce static splash.

Emergency Response Logic

Spill Response Decision Tree
  • Minor Spill (<10 mL): Absorb with vermiculite or activated carbon pads. Place in a fume hood to evaporate/hydrolyze safely.

  • Major Spill (>10 mL): Evacuate area. Do not attempt cleanup without SCBA if vapors are strong.

Fire Suppression
  • Agent: Dry Chemical (BC/ABC) or

    
    .[1][2]
    
  • Contraindication: DO NOT USE WATER. Water can accelerate hydrolysis, potentially releasing flammable byproducts or spreading the hydrophobic liquid.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating the assessment of moisture sensitivity and flammability.

SafetyProtocol Start Start: Handling Trimethyl[(trimethylsilyl)methoxy]silane Assess Assess Volume & Environment Start->Assess SmallVol < 10 mL (Syringe Work) Assess->SmallVol LargeVol > 10 mL (Cannula/Pump) Assess->LargeVol Engineering Engineering Control: Fume Hood + Inert Gas (N2/Ar) SmallVol->Engineering LargeVol->Engineering PPE_Check PPE Verification: FR Coat + Splash Goggles + Double Nitrile Engineering->PPE_Check Action_Syringe Action: Syringe Transfer (Purge needle 3x) PPE_Check->Action_Syringe Small Vol Action_Cannula Action: Cannula Transfer (Ground equipment) PPE_Check->Action_Cannula Large Vol Waste Disposal: Segregated Organic Waste (No Oxidizers) Action_Syringe->Waste Action_Cannula->Waste

Figure 1: Operational decision tree for safe handling, emphasizing volume-dependent transfer methods and universal engineering controls.

Disposal & Waste Management

  • Segregation: Do not mix with aqueous waste (risk of exothermic hydrolysis) or oxidizers (risk of fire).

  • Labeling: Clearly label as "Flammable Organic Waste - Silane Contaminated."

  • Quenching (Expert Only): If required to quench residual material, dilute significantly with an inert solvent (e.g., Hexane) and slowly add isopropanol under cooling to control hydrolysis before disposal.

References

  • U.S. Environmental Protection Agency (EPA). (2025).[3] Trimethyl[(trimethylsilyl)methoxy]silane Chemical Details (DTXSID70502107). CompTox Chemicals Dashboard.[3][4] [Link][3][4]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 18297-68-2. PubChem.[3][4] [Link]

  • Gelest, Inc. (2015). Safety Data Sheet: General Organosilane Handling Guidelines. (Referenced for class-specific hazards of volatile silanes). [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.